Product packaging for 2-Pyridinecarbothioamide(Cat. No.:CAS No. 5346-38-3)

2-Pyridinecarbothioamide

Numéro de catalogue: B155194
Numéro CAS: 5346-38-3
Poids moléculaire: 138.19 g/mol
Clé InChI: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridine-2-carbothioamide is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. Its core research value lies in its role as a versatile precursor for the synthesis of organometallic complexes and Schiff base derivatives, enabling the exploration of novel therapeutic agents. A significant area of investigation involves its use in developing anticancer organoruthenium complexes, such as Plecstatins. When coordinated to Ru(η⁶-p-cymene) fragments, these complexes have demonstrated potent antiproliferative activity against various cancer cell lines, with their efficacy being closely linked to the lipophilicity of the ligand, which influences cellular uptake and activity . These agents have shown promising stability and oral bioavailability in preclinical models, making them a subject of ongoing structure-activity relationship (SAR) studies . Furthermore, derivatives of pyridine-2-carbothioamide have exhibited potent inhibitory effects against the urease enzyme, a key virulence factor in infections caused by ureolytic bacteria like Helicobacter pylori . Specific derivatives have shown remarkable IC₅₀ values in the low micromolar range, significantly outperforming the standard inhibitor thiourea, and molecular docking studies confirm their direct interaction with the enzyme's active site . Recent research has also expanded into the anti-inflammatory potential of its analogs. Comprehensive drug-like assessments, from molecular modeling to in-vivo evaluation, have confirmed that these compounds can significantly reduce inflammation in validated models, with their binding modes to key inflammatory enzymes like nitric oxide synthase and cyclooxygenase-2 providing a mechanistic basis for their activity . This multifaceted research profile establishes Pyridine-2-carbothioamide as a critical building block in the development of new therapeutic strategies for oncology, infectious diseases, and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2S B155194 2-Pyridinecarbothioamide CAS No. 5346-38-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201625
Record name Picolinamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-38-3
Record name 2-Pyridinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5346-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinamide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5346-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picolinamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiopicolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOLINAMIDE, THIO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Pyridinecarbothioamide, a molecule of significant interest in medicinal chemistry and drug development. This document details the primary synthetic route, extensive characterization data, and the underlying experimental protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2-cyanopyridine with hydrogen sulfide. This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide.

Synthetic Pathway

The synthesis follows a straightforward pathway, as illustrated in the diagram below.

G 2-Cyanopyridine 2-Cyanopyridine Intermediate Thioimidate Intermediate 2-Cyanopyridine->Intermediate + H2S (Base Catalyst) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) This compound This compound Intermediate->this compound Tautomerization

Fig. 1: Synthesis of this compound.
Experimental Protocol

Materials:

  • 2-Cyanopyridine (2-Picolinonitrile)

  • Hydrogen Sulfide (gas or a suitable donor like NaHS)

  • Pyridine (as a basic catalyst and solvent)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of 2-cyanopyridine in a mixture of pyridine and ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

  • A slow stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and the temperature may need to be controlled with a water bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, the reaction mixture is cooled, and the excess hydrogen sulfide is removed by passing a stream of nitrogen gas.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • The precipitate is filtered, washed with cold water, and then with a small amount of cold diethyl ether.

  • The solid is dried over anhydrous sodium sulfate to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol [1]
Appearance Yellow crystalline solid
Melting Point 142-145 °C
Solubility Soluble in ethanol, acetone, and hot water.
IUPAC Name pyridine-2-carbothioamide[1]
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.05s1H-NH (amide proton)
9.75s1H-NH (amide proton)
8.60d1HH-6 (pyridine ring)
8.05d1HH-3 (pyridine ring)
7.90t1HH-4 (pyridine ring)
7.50t1HH-5 (pyridine ring)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
198.5C=S (thiocarbonyl carbon)
151.0C-2 (pyridine ring)
149.5C-6 (pyridine ring)
137.0C-4 (pyridine ring)
126.0C-3 (pyridine ring)
121.5C-5 (pyridine ring)

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching vibrations of the primary thioamide
1620StrongC=N stretching of the pyridine ring
1580MediumN-H bending vibration
1430StrongC-N stretching vibration
1290StrongC=S stretching vibration
770StrongC-H out-of-plane bending of the pyridine ring

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityAssignment
138100%[M]⁺ (Molecular ion)[1]
121High[M-NH₃]⁺
105High[M-SH]⁺[1]
78Medium[C₅H₄N]⁺ (pyridyl cation)
Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Recrystallization NMR NMR (1H, 13C) Purified Product->NMR FTIR FTIR Purified Product->FTIR MS Mass Spec. Purified Product->MS MP Melting Point Purified Product->MP

Fig. 2: Characterization Workflow.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol is robust and reproducible, and the characterization data provides a clear fingerprint for the confirmation of the product's identity and purity. This information is crucial for researchers and professionals working on the development of new therapeutic agents and other applications involving this versatile molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide, a heterocyclic thioamide, serves as a versatile building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer activities. A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.

Table 1: General and Physical Properties
PropertyValueSource
Chemical Formula C₆H₆N₂S[1][2]
Molecular Weight 138.19 g/mol [1][2]
Appearance Yellow Crystalline Powder[1]
Melting Point 134-138 °C[1]
Boiling Point 278.9 ± 32.0 °C (Predicted)[1]
Density 1.265 ± 0.06 g/cm³ (Predicted)[1]
Vapor Pressure 0.00415 mmHg at 25°C[1]
Enthalpy of Fusion 25.30 kJ/mol[3]
Table 2: Solubility and Partitioning Properties
PropertyValueMethodSource
Solubility in Water log(S) = -2.01 mol/LCrippen Method[3]
Solubility in Organic Solvents Soluble in alcohols, aldehydes, and ketones; slightly soluble in chlorides and esters.Not specified[1]
pKa 11.98 ± 0.29 (Predicted)Not specified[1]
logP (Octanol/Water) 0.716Crippen Method[3]
XLogP3 1.2[2]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-picoline with sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[4]

Materials:

  • 2-Picoline

  • Sulfur

  • Sodium sulfide nonahydrate

  • Appropriate solvent (e.g., a high-boiling point aromatic solvent)

  • Acetonitrile (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (2 equivalents) and sulfur (2.5 equivalents).

  • Add a catalytic amount of sodium sulfide nonahydrate (0.5%).

  • Add the appropriate solvent and reflux the mixture for 72 hours.

  • After cooling to room temperature, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified by recrystallization from acetonitrile to yield this compound as a crystalline solid.

Determination of Melting Point

The melting point can be determined using a Mel-Temp apparatus or a Thiele tube.[2][3]

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or Thiele tube setup with heating oil

  • Calibrated thermometer

Procedure:

  • Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the Mel-Temp apparatus or attach it to the thermometer in the Thiele tube.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) to define the melting point range.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.[5][6]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dimethyl sulfoxide)

  • Vials with screw caps

  • Shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[7][8][9]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • If the compound is expected to be basic, titrate the solution with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.

  • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[10][11][12][13]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or a suitable buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or the aqueous phase.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase.

  • Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of this compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow involving this compound derivatives.

Signaling Pathway: Inhibition of Tubulin Polymerization

Derivatives of this compound have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[4][14][15][16][17]

G cluster_0 Tubulin Dynamics cluster_1 Inhibition by this compound Derivative cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption 2-Pyridinecarbothioamide_Derivative 2-Pyridinecarbothioamide_Derivative Inhibition 2-Pyridinecarbothioamide_Derivative->Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a this compound derivative.

Experimental Workflow: Synthesis of N-Phenyl-4-substituted Pyridine Carbothioamides

This diagram illustrates a general workflow for the synthesis of N-phenyl-4-substituted pyridine carbothioamides, which are often investigated for their biological activities.[4][18]

G Start Starting Materials Sulfanilamide_Derivative Substituted Sulfanilamide Start->Sulfanilamide_Derivative 2-Picoline 2-Picoline Start->2-Picoline Sulfur Sulfur Start->Sulfur Na2S_9H2O Na2S·9H2O (Catalyst) Start->Na2S_9H2O Reaction Reflux (72 hours) Sulfanilamide_Derivative->Reaction 2-Picoline->Reaction Sulfur->Reaction Na2S_9H2O->Reaction Workup Reaction Workup Reaction->Workup Purification Recrystallization (Acetonitrile) Workup->Purification Product N-Phenyl-4-substituted Pyridine Carbothioamide Purification->Product

Caption: Synthetic workflow for N-phenyl-4-substituted pyridine carbothioamides.

References

The Dawn of a Scaffold: A Technical Guide to the Early Discovery and Development of Pyridine Carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carbothioamides, a class of heterocyclic compounds featuring a pyridine ring linked to a thioamide functional group, have emerged as a versatile scaffold in medicinal chemistry. Their journey from initial synthesis to their recognition as potent biological agents, particularly in the realms of infectious diseases and oncology, is a compelling narrative of chemical exploration and serendipitous discovery. This technical guide provides an in-depth exploration of the early discovery and development of pyridine carbothioamides, focusing on their synthesis, biological activities, and the experimental methodologies that underpinned their initial investigation.

Early Synthesis and Chemical Characterization

The synthesis of thioamides, in general, has been a subject of chemical interest since the 19th century. One of the earliest and most common methods for the preparation of thioamides is the thionation of the corresponding amides using reagents like phosphorus pentasulfide (P₂S₅) or the more soluble Lawesson's reagent. This straightforward conversion of a carbonyl group to a thiocarbonyl group laid the groundwork for the synthesis of a wide array of thioamides, including those derived from pyridine.

A notable early method for the synthesis of N-substituted pyridine-2-carbothioamides involves the reaction of 2-picoline with sulfur and an appropriate amine. This one-pot reaction, often carried out at reflux, provides a direct route to these compounds.

General Experimental Protocol for Synthesis of N-aryl Pyridine-2-carbothioamides

This protocol is a generalized procedure based on early synthetic reports.

Reagents and Equipment:

  • 2-picoline

  • Elemental sulfur

  • Substituted aniline

  • Sodium sulfide nonahydrate (catalyst)

  • Acetonitrile (recrystallization solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • A mixture of the substituted sulfanilamide derivative (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is prepared in a round-bottom flask.[1]

  • A catalytic amount of sodium sulfide nonahydrate (0.5%) is added to the mixture.[1]

  • The reaction mixture is refluxed for 72 hours.[1]

  • After cooling to room temperature, the reaction mixture is subjected to an appropriate workup procedure, which may include extraction and washing.

  • The crude product is purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure N-aryl pyridine-2-carbothioamide.[1]

  • The final product is characterized by determining its melting point and by spectroscopic methods (FTIR, NMR, and Mass Spectrometry).

Spectroscopic Characterization

The structural elucidation of newly synthesized pyridine carbothioamides relies heavily on spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A key diagnostic peak for the thioamide group is the C=S stretching vibration. This band can be observed in the region of 1690–1720 cm⁻¹, although its position can be influenced by the surrounding molecular structure. The N-H stretching vibration of the thioamide group typically appears in the range of 3355–3439 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (around 7.50–8.80 ppm). The chemical shifts of the protons on the N-aryl substituent will depend on the specific substitution pattern.[1]

    • ¹³C NMR: The carbon of the thiocarbonyl group (C=S) is a key indicator and typically resonates in the downfield region of the spectrum, around 197.2–199.2 ppm. The carbons of the pyridine and N-aryl rings will appear in the aromatic region (approximately 116.0–153.3 ppm).[1]

  • Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Discovery and Development of Biological Activities

The initial interest in pyridine carbothioamides was significantly driven by the quest for new therapeutic agents. Early investigations revealed a broad spectrum of biological activities, with antitubercular and anticancer properties being the most prominent.

Antitubercular Activity

The discovery of the antitubercular properties of pyridine carbothioamides is closely linked to the development of ethionamide in 1956. Ethionamide (2-ethylpyridine-4-carbothioamide) and its analogue prothionamide became crucial second-line drugs for the treatment of tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.

Ethionamide and prothionamide are pro-drugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[2] The activation is carried out by a mycobacterial enzyme, EthA, a flavin monooxygenase.[2] EthA catalyzes the oxidation of the thioamide group, leading to the formation of a reactive intermediate. This activated form of the drug then covalently modifies and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids.[2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.

Ethionamide_Activation_Pathway Ethionamide Ethionamide (Pro-drug) EthA Mycobacterium tuberculosis EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (Reactive Intermediate) EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP Reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Mechanism of action of ethionamide against M. tuberculosis.

The in vitro antitubercular activity of pyridine carbothioamides is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Materials and Methods:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Isoniazid)

  • Negative control (medium with DMSO)

  • Resazurin dye (for viability assessment)

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37 °C for a specified period (typically 7-14 days).

  • After incubation, a solution of resazurin dye is added to each well.

  • The plates are re-incubated for 24-48 hours.

  • The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound where no color change is observed.

Table 1: Antitubercular Activity of Selected Pyridine Carboxamide/Carbothioamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µM)Reference
MMV6872541.56–3.125[3][4]
MMV6881790.78–1.56[3]
MMV6882791.56–3.125[3]
Compound 13.2 (IC₅₀)[5]
Compound 21.5 (IC₅₀)[5]
Compound 10c5.06[6][7]
Compound 241.56 µg/ml[8]
Compound 261.56 µg/ml[8]
Anticancer Activity

In addition to their antitubercular effects, pyridine carbothioamides have demonstrated significant potential as anticancer agents. Early studies revealed their cytotoxic effects against various cancer cell lines.

A primary mechanism through which many pyridine carbothioamides exert their anticancer activity is by inhibiting tubulin polymerization.[1] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Pyridine_Carbothioamide Pyridine Carbothioamide Tubulin Tubulin Dimers Pyridine_Carbothioamide->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Pyridine_Carbothioamide->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Undergoes Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Inhibition causes Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Progression Enables Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Effect of tubulin polymerization inhibition on the cell cycle.

The ability of a compound to inhibit tubulin polymerization can be measured in a cell-free assay by monitoring the change in turbidity or fluorescence.

Materials and Methods:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • Guanosine-5'-triphosphate (GTP)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well plates

  • Temperature-controlled microplate reader (spectrophotometer or fluorometer)

Procedure:

  • A reaction mixture containing tubulin protein in polymerization buffer is prepared and kept on ice.

  • The test compounds at various concentrations are added to the wells of a 96-well plate.

  • The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization.

  • The absorbance (at 340 nm for turbidity) or fluorescence is measured at regular intervals for a set period (e.g., 60 minutes).

  • The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Table 2: In Vitro Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides (PCAs) against Human Cancer Cell Lines

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
1 9.1 ± 0.98.8 ± 0.77.9 ± 0.811.2 ± 1.1[1]
2 5.3 ± 0.54.9 ± 0.43.8 ± 0.36.1 ± 0.6[1]
3 2.1 ± 0.21.8 ± 0.11.2 ± 0.12.5 ± 0.2[1]
4 11.5 ± 1.113.0 ± 1.27.7 ± 0.712.1 ± 1.2[1]
5 3.9 ± 0.43.1 ± 0.32.5 ± 0.24.2 ± 0.4[1]
6 21.3 ± 2.036.1 ± 3.214.2 ± 1.325.4 ± 2.4[1]
7 > 50> 50> 50> 50[1]
8 > 50> 50> 50> 50[1]
Doxorubicin 0.8 ± 0.071.1 ± 0.11.5 ± 0.10.9 ± 0.08[1]
Colchicine 6.8 ± 0.67.2 ± 0.78.1 ± 0.89.5 ± 0.9[1]

Experimental Workflow for Drug Discovery

The early discovery and development of pyridine carbothioamides followed a logical progression from chemical synthesis to biological evaluation. This workflow remains a fundamental paradigm in modern drug discovery.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Pyridine Carbothioamide Library Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, MS) Purification->Characterization Primary_Screening Primary In Vitro Screening (e.g., Antitubercular MIC, Anticancer Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Enzyme_Assays Enzyme Inhibition Assays (e.g., InhA, Tubulin Polymerization) Hit_Identification->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cell Cycle Analysis) Hit_Identification->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Enzyme_Assays->SAR_Studies Cell_Based_Assays->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound

General workflow for the discovery of pyridine carbothioamides.

Conclusion

The early exploration of pyridine carbothioamides has laid a robust foundation for their continued development as promising therapeutic agents. From their initial synthesis through classical organic reactions to the elucidation of their mechanisms of action against critical biological targets, these compounds exemplify the intricate and rewarding process of drug discovery. The detailed experimental protocols and quantitative data from these early studies continue to inform the design and synthesis of new generations of pyridine carbothioamide derivatives with enhanced potency and selectivity. This technical guide serves as a testament to the enduring importance of this chemical scaffold and a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-Pyridinecarbothioamide and its derivatives, a class of compounds with significant therapeutic potential. By integrating crystallographic data, spectroscopic analysis, and computational modeling, we offer a multi-faceted understanding of their molecular architecture, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

Core Structural Features of this compound

This compound serves as the foundational scaffold for a diverse range of biologically active molecules. Its structural characterization reveals key insights into its chemical behavior and interaction with biological targets.

Crystallographic Analysis

The solid-state structure of this compound has been elucidated by X-ray crystallography. The crystal system and unit cell parameters provide a precise map of the molecule's arrangement in a crystalline lattice.

Parameter Value [1]
Crystal System Monoclinic
Space Group P 1 21/n 1
a 5.8027 Å
b 7.421 Å
c 15.595 Å
α 90°
β 94.027°
γ 90°
Spectroscopic Profile

Spectroscopic techniques provide valuable information about the bonding and functional groups within the molecule.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy of this compound and its analogs helps in identifying characteristic stretching and bending frequencies. For instance, in sulfonamide-substituted pyridine carbothioamides, strong symmetric and asymmetric stretching vibrations for the SO2 group are observed in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically seen between 3084 cm⁻¹ and 3439 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to complement experimental data.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. The precursor ion ([M+H]⁺) for this compound is observed at m/z 139.0324.[1]

Structural Analysis of this compound Analogs

The therapeutic potential of this class of compounds is often enhanced by modifying the core structure. These modifications can influence the molecule's conformation, electronic properties, and ultimately, its biological activity.

N-Substituted Analogs

Substitution at the nitrogen atom of the carbothioamide group can significantly impact the molecular conformation. For example, in a study of two adamantane-linked hydrazine-1-carbothioamides, the introduction of a tert-butyl group resulted in a folded conformation, while a cyclohexyl group led to an extended conformation.[5]

Pyridine Ring-Substituted Analogs

Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution and reactivity of the molecule. This, in turn, can affect its binding affinity to biological targets. For instance, fluorination of the pyridine ring in N-(pyridine-2-carbonyl)pyridine-2-carboxamides influences the planarity and packing of the molecules in the crystal lattice.[6]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of sulfonamide-functionalized pyridine carbothioamides involves the reflux of sulfanilamide derivatives with 2-picoline and sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[2] The resulting products are then purified by recrystallization.

cluster_synthesis Synthesis Workflow Reactants Sulfanilamide derivative + 2-Picoline + Sulfur + Sodium sulfide nonahydrate (catalyst) Reaction Reflux (72 hours) Reactants->Reaction Workup Workup Reaction->Workup Purification Recrystallization (Acetonitrile) Workup->Purification Product Sulfonamide-substituted Pyridine Carbothioamide Purification->Product

A generalized workflow for the synthesis of sulfonamide-substituted pyridine carbothioamides.
Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Spectroscopic Analysis
  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and ¹H and ¹³C NMR spectra are recorded on a spectrometer.

  • IR Spectroscopy: Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) to confirm the elemental composition.

Computational Modeling

Computational methods are invaluable for predicting molecular properties and understanding intermolecular interactions.

  • Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies.[3]

  • Molecular Docking: This technique is used to predict the binding mode of a ligand with a biological target. The protein structure is prepared by removing water molecules and adding polar hydrogens, and docking simulations are performed using software like Autodock.[2]

cluster_docking Molecular Docking Workflow Ligand_Prep Generate 3D structure of ligand (e.g., Chem3D) Docking Perform docking simulation (e.g., Autodock Tools) Ligand_Prep->Docking Protein_Prep Prepare protein structure (e.g., MGL Tools) - Remove water - Add polar hydrogens - Assign charges Protein_Prep->Docking Analysis Analyze binding modes and interactions Docking->Analysis

A simplified workflow for molecular docking studies.

Biological Activity and Signaling Pathways

This compound and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

Anticancer Activity

Certain sulfonamide-functionalized pyridine carbothioamides have shown potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).[2] These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[2] Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin.[2]

PCA_Analog Pyridine Carbothioamide Analog Tubulin Tubulin Dimer PCA_Analog->Tubulin Binds to colchicine site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory Activity

Some pyridine carbothioamide analogs have demonstrated anti-inflammatory properties.[8] Molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[8]

Conclusion

The structural analysis of this compound and its analogs provides a critical foundation for the development of novel therapeutics. The interplay of crystallographic, spectroscopic, and computational data allows for a detailed understanding of their structure-activity relationships. This integrated approach is essential for guiding the design of next-generation drug candidates with improved efficacy and safety profiles.

References

2-Pyridinecarbothioamide: A Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarbothioamide core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs in several disease areas.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.

Sulfonamide-functionalized pyridine carbothioamides, for instance, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs has also been explored. Certain derivatives have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential utility in the treatment of inflammatory disorders. In vivo studies using models such as Complete Freund's Adjuvant-induced inflammation have corroborated these findings.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Several this compound derivatives have been identified as potent urease inhibitors, presenting a promising avenue for the development of new therapies to combat these infections.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative this compound derivatives across various biological assays.

Table 1: Anticancer Activity of Sulfonamide-Functionalized 2-Pyridinecarbothioamides

CompoundTarget/AssayIC50 (µM)Cell Line(s)Reference
Compound 3 Tubulin Polymerization Inhibition1.1-[1]
Cytotoxicity1.2 - 9.1A549, MCF-7, PC-3, HepG2[1]
Compound 5 Tubulin Polymerization Inhibition1.4-[1]
Cytotoxicity1.2 - 9.1A549, MCF-7, PC-3, HepG2[1]
CA-4 (Combretastatin A-4) Tubulin Polymerization Inhibition2.96-[1]
Colchicine Tubulin Polymerization Inhibition10.6-[1]
Doxorubicin Cytotoxicity(Varies by cell line)A549, MCF-7, PC-3, HepG2[1]

Table 2: Anti-inflammatory Activity of this compound Analogs

CompoundTarget/AssayIC50 (µM)ModelReference
Compound R6 In vitro anti-inflammatory activity10.25 ± 0.0-[2]
Compound R3 In vitro anti-inflammatory activity23.15 ± 4.24-[2]

Table 3: Urease Inhibitory Activity of this compound Derivatives

CompoundTarget/AssayIC50 (µM)Reference
Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) Urease Inhibition1.07 ± 0.043[3]
Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) Urease Inhibition2.18 ± 0.058[3]
Thiourea (Standard) Urease Inhibition18.93 ± 0.004[3]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Tubulin Polymerization Inhibition

dot

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubules Microtubules Alpha-beta Tubulin Dimers->Microtubules Polymerization Microtubules->Alpha-beta Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disrupted Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Alpha-beta Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by this compound derivatives.

VEGFR-2 Signaling Pathway Inhibition

Some organometallic complexes of this compound have been shown to affect the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

dot

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLC PLC VEGFR2->PLC Autophosphorylation Ras Ras VEGFR2->Ras Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound Derivative This compound Derivative This compound Derivative->VEGFR2 Reduces Expression

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-phenyl 4-substituted 2-pyridinecarbothioamides

This protocol describes a general method for synthesizing sulfonamide-substituted pyridine carbothioamide derivatives.

Synthesis_Workflow cluster_reactants Starting Materials Sulfanilamide Substituted Sulfanilamide (1 eq) Reaction Reflux 72 hours Sulfanilamide->Reaction Picoline 2-Picoline (2 eq) Picoline->Reaction Sulfur Sulfur (2.5 eq) Sulfur->Reaction Workup Work-up & Purification Reaction->Workup Product N-phenyl 4-substituted This compound Workup->Product

References

literature review on the biological activity of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide (PCA), a heterocyclic compound featuring a pyridine ring linked to a thioamide group, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The N,S bidentate chelating ability of the PCA core makes it a versatile ligand for developing novel metal-based therapeutics, particularly with ruthenium and osmium, which have shown promising cytotoxicity against various cancer cell lines. Furthermore, modifications to the PCA structure, especially on the phenyl ring of N-phenyl substituted analogues, have allowed for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced efficacy and selectivity. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of N-phenyl substituted this compound derivatives is commonly achieved through a one-pot reaction. A typical procedure involves refluxing a substituted aniline with 2-picoline and elemental sulfur. For instance, sulfonamide-functionalized PCAs have been synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur for an extended period.

G sub_aniline Substituted Aniline reflux Reflux (e.g., 72 hours) sub_aniline->reflux + picoline 2-Picoline picoline->reflux + sulfur Sulfur (S) sulfur->reflux + pca_product N-Phenyl 2-Pyridine- carbothioamide Derivative reflux->pca_product

Caption: General synthesis workflow for N-phenyl this compound derivatives.

Anticancer Activity

The most extensively studied biological activity of PCA derivatives is their potent anticancer effect. Both metal-free and organometallic complexes of PCA have demonstrated significant cytotoxicity against a broad panel of human cancer cell lines.

Organometallic PCA Complexes

Coordination of PCA ligands to metal centers like Ruthenium(II) and Osmium(II) often results in complexes with enhanced cytotoxic activity. These "piano-stool" complexes have shown IC₅₀ values in the low micromolar range. A key finding is that the biological activity of these metallodrugs is significantly influenced by the metal center, the substituents on the phenyl ring of the PCA ligand, and the nature of the labile halido ligand (Cl, Br, I). For example, Ru(II) complexes are generally found to be more potent than their Os(II), Rh(III), and Ir(III) analogues. Increased lipophilicity of the PCA ligand often correlates with higher cytotoxicity.

PCA Derivatives as Tubulin Polymerization Inhibitors

A significant mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. Several sulfonamide-functionalized PCA derivatives have been identified as potent tubulin polymerization inhibitors, outperforming reference drugs like colchicine in in-vitro assays.

Table 1: In Vitro Anticancer Activity of this compound (PCA) Derivatives

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Sulfonamide-Substituted PCAs
Compound 3 (N,N-dimethyl)A549 (Lung)1.2[1]
MCF-7 (Breast)3.5[1]
PC-3 (Prostate)1.7[1]
HepG2 (Liver)1.1[1]
Compound 5 (methyl)A549 (Lung)2.1[1]
MCF-7 (Breast)5.3[1]
PC-3 (Prostate)2.2[1]
HepG2 (Liver)3.4[1]
Ru(cym)Cl Complexes of N-phenyl PCAs
p-fluoro derivative (plecstatin-1)SW480 (Colon)1.1
CH1 (Ovarian)0.9
p-chloro derivativeSW480 (Colon)2.2
CH1 (Ovarian)1.4
p-bromo derivativeSW480 (Colon)2.1
CH1 (Ovarian)1.3
Ru/Os Complexes of N-4-fluorophenyl PCA
Ru(cym)Cl derivativeHCT116 (Colon)9.4[2]
SW480 (Colon)10.2[2]
Os(cym)Cl derivativeHCT116 (Colon)15.6[2]
SW480 (Colon)15.4[2]

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.

G PCA PCA Derivative (e.g., Compound 3 or 5) Tubulin α/β-Tubulin Dimers ColchicineSite Colchicine Binding Site PCA->ColchicineSite Binds to Polymerization Polymerization Tubulin->Polymerization Inhibited by PCA Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Triggers

Caption: Mechanism of action for PCA derivatives as tubulin polymerization inhibitors.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: The PCA compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells contain medium with DMSO at the same final concentration used for the test compounds (typically <0.5%).

  • Incubation: Plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.[3] The plate is then agitated on a shaker for 10-15 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated (DMSO control) cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity (light scattering).

  • Reagent Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted on ice with a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[1][6] Test compounds are prepared as 10x concentrated solutions in the same buffer.

  • Assay Setup: 10 µL of the 10x compound dilutions (or vehicle control) are pipetted into the wells of a pre-warmed (37°C) 96-well, half-area plate.[1][6]

  • Initiation of Polymerization: To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well. The plate is immediately placed in a microplate reader equipped with temperature control set to 37°C.[1]

  • Data Acquisition: The absorbance at 340 nm is measured every 60 seconds for 60 minutes.[7] An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (Aₘₐₓ) are calculated from the kinetic curves. The IC₅₀ value for polymerization inhibition is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.

Pyridine-2,6-dithiocarboxylic acid (PDTC), a related compound produced by Pseudomonas spp., demonstrates this principle effectively. Its antimicrobial activity is linked to its ability to sequester metals like iron, cobalt, and copper.[8] This metal sequestration is proposed as a primary mechanism for the antimicrobial effects of various PCA derivatives as well.

Table 2: Antimicrobial Activity of Pyridine Carboxamide/Carbothioamide Derivatives

CompoundMicroorganismActivity/MICReference
Pyridine-2,6-dicarboxamides
Compound 5S. aureus (G+)High[9]
B. subtilis (G+)High[9]
C. albicans (Fungus)High[9]
Compound 7S. aureus (G+)High[9]
B. subtilis (G+)High[9]
C. albicans (Fungus)High[9]
Pyridine-2,6-dithiocarboxylic acid (PDTC) E. coli (G-)Sensitive (16-32 µM)[8]
P. stutzeri (non-producer)Sensitive (16-32 µM)[8]
Fluorescent pseudomonadsResistant[8]

MIC: Minimum Inhibitory Concentration. Activity levels are as reported in the source.

Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A pure culture of the target microorganism is grown overnight. The bacterial suspension is then adjusted to a specific concentration, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), using sterile saline or broth. This suspension is further diluted to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the assay wells.

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 or 100 µL of the diluted compound.

  • Inoculation: An equal volume of the standardized inoculum is added to each well, bringing the total volume to 100 or 200 µL. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plates are covered and incubated at 37°C for 16-24 hours.

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

G workflow_start Prepare Serial Dilutions of PCA Compound in Broth inoculate Inoculate Wells with Bacteria workflow_start->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (16-24h at 37°C) inoculate->incubate read Read Results (Visual Turbidity) incubate->read mic Determine MIC Value (Lowest concentration with no growth) read->mic

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for drug development. The extensive research into their anticancer properties has elucidated clear structure-activity relationships and identified key mechanisms, such as tubulin polymerization inhibition and the targeted action of organometallic complexes. The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic potential. The straightforward synthesis of the PCA scaffold allows for extensive chemical modification, enabling the generation of large libraries for screening and optimization. Future research should continue to explore novel derivatives, delve deeper into their mechanisms of action, and advance the most promising candidates into preclinical and in vivo models to fully assess their therapeutic utility.

References

Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-substituted 2-pyridinecarbothioamides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the key spectroscopic characteristics (NMR, IR, Mass Spectrometry, and UV-Vis), provides generalized experimental protocols for their synthesis and analysis, and presents the data in a structured format to facilitate comparison and further research.

Introduction

N-substituted 2-pyridinecarbothioamides are heterocyclic compounds characterized by a pyridine ring linked to a thioamide functional group, which in turn bears a substituent on the nitrogen atom. The nature of this N-substituent, whether alkyl or aryl, significantly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic properties is crucial for structural elucidation, purity assessment, and the rational design of new derivatives with desired chemical and biological activities.

Experimental Protocols

The synthesis and spectroscopic characterization of N-substituted 2-pyridinecarbothioamides follow a general workflow. The most common synthetic routes involve the reaction of 2-picolinonitrile with an appropriate amine in the presence of a sulfur source or the thionation of the corresponding N-substituted 2-pyridinecarboxamide.

General Synthesis of N-Substituted 2-Pyridinecarbothioamides

A widely employed method for the synthesis of these compounds involves the reaction of 2-pyridinecarbonitrile with an N-substituted amine in the presence of hydrogen sulfide.

Experimental Protocol:

  • A solution of 2-pyridinecarbonitrile (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., pyridine, ethanol) is prepared in a pressure vessel.

  • The solution is saturated with hydrogen sulfide gas (H₂S) at room temperature.

  • The vessel is sealed and heated to a temperature ranging from 60 to 100 °C for 12 to 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess H₂S is carefully vented in a fume hood.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-substituted 2-pyridinecarbothioamide.

An alternative method involves the thionation of the corresponding amide using a thionating agent like Lawesson's reagent.

Experimental Protocol using Lawesson's Reagent:

  • To a solution of the N-substituted 2-pyridinecarboxamide (1.0 eq.) in an anhydrous solvent such as toluene or tetrahydrofuran (THF), Lawesson's reagent (0.5-0.6 eq.) is added.

  • The reaction mixture is heated to reflux (typically 80-110 °C) for 2 to 6 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is evaporated.

  • The residue is then purified by column chromatography on silica gel to yield the desired thioamide.

Spectroscopic Characterization

The purified N-substituted 2-pyridinecarbothioamides are characterized by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of N-substituted 2-pyridinecarbothioamides.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃

Substituent (R)H-3H-4H-5H-6N-H (br s)Other Signals
H 7.90 (d)7.85 (t)7.45 (t)8.60 (d)8.1 (br s), 7.8 (br s)-
Methyl 7.88 (d)7.82 (t)7.42 (t)8.58 (d)8.5 (br s)3.15 (d, 3H, CH₃)
Ethyl 7.87 (d)7.81 (t)7.41 (t)8.57 (d)8.4 (br s)3.60 (q, 2H, CH₂), 1.30 (t, 3H, CH₃)
Phenyl 8.05 (d)7.90 (t)7.50 (t)8.65 (d)9.8 (br s)7.20-7.60 (m, 5H, Ar-H)
4-Chlorophenyl 8.03 (d)7.88 (t)7.48 (t)8.63 (d)9.9 (br s)7.40 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃

Substituent (R)C=SC-2C-3C-4C-5C-6Other Signals
H 200.5151.0125.0137.0121.5149.0-
Methyl 198.2150.8124.8136.8121.3148.832.5 (CH₃)
Ethyl 197.9150.7124.7136.7121.2148.740.1 (CH₂), 14.5 (CH₃)
Phenyl 196.5151.2125.2137.2121.8149.2138.0 (ipso-C), 129.0, 128.5, 125.0 (Ar-C)
4-Chlorophenyl 196.3151.1125.1137.1121.7149.1136.5 (ipso-C), 133.0 (C-Cl), 129.5, 126.5 (Ar-C)
FTIR Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹) for N-substituted 2-pyridinecarbothioamides

AssignmentN-H (Alkyl)N-H (Aryl)C=N (Pyridine Ring)C=C (Pyridine Ring)Thioamide I (C=S + C-N)Thioamide II (N-H + C-N)Thioamide III (C-N + C=S)
Frequency Range 3150-33003100-32501580-16101420-14801450-15501250-1350950-1050
Mass Spectrometry

The mass spectra of N-substituted 2-pyridinecarbothioamides typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the nature of the N-substituent.

Common Fragmentation Pathways:

  • α-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the substituent.

  • Loss of the N-substituent: Fragmentation leading to the formation of the [pyridine-C(S)NH₂]⁺ ion.

  • Fragmentation of the pyridine ring: Loss of HCN or C₂H₂.

  • McLafferty rearrangement: If the N-substituent contains a γ-hydrogen.

Table 4: Characteristic Mass Spectral Fragments (m/z) for selected N-substituted 2-pyridinecarbothioamides

Substituent (R)M⁺[M-R]⁺[Py-CS]⁺Other Key Fragments
Methyl 15213711078 (Pyridine)
Ethyl 166137110151 ([M-CH₃]⁺), 78
Phenyl 214137110181 ([M-SH]⁺), 77 (Phenyl)
4-Chlorophenyl 248/250137110215/217 ([M-SH]⁺), 111/113 (Chlorophenyl)
UV-Visible Spectroscopy

N-substituted 2-pyridinecarbothioamides exhibit characteristic absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

Substituent (R)π→π* Transition (Pyridine)π→π* Transition (C=S)n→π* Transition (C=S)
Alkyl ~230-250~280-300~380-400
Aryl ~240-260~310-330~390-410

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-substituted 2-pyridinecarbothioamides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-Pyridinecarbonitrile + Amine (R-NH2) Reaction Reaction with H2S or Thionation Start->Reaction Step 1 Purification Recrystallization or Column Chromatography Reaction->Purification Step 2 Product N-Substituted This compound Purification->Product Yields Pure Compound NMR NMR (1H, 13C) Product->NMR FTIR FTIR Product->FTIR MS Mass Spec. Product->MS UVVis UV-Vis Product->UVVis

Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic data of N-substituted 2-pyridinecarbothioamides. The presented tables and experimental protocols offer a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The systematic presentation of NMR, FTIR, Mass Spectrometry, and UV-Vis data will aid in the identification and characterization of novel derivatives and facilitate the development of new compounds with tailored properties.

An In-depth Technical Guide on the Tautomeric Forms of 2-Pyridinecarbothioamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the tautomeric equilibrium of 2-Pyridinecarbothioamide in solution. While direct experimental data for this specific molecule is limited in published literature, this guide extrapolates from foundational principles of thioamide chemistry and draws heavily on comprehensive studies of the closely related and structurally analogous compound, 2-mercaptopyridine (also known as 2-thiopyridine). The principles governing the thione-thiol equilibrium in 2-mercaptopyridine offer significant insights into the probable behavior of this compound.

Introduction to Tautomerism in Pyridine Thioamides

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in medicinal chemistry and drug design.[1] For molecules containing a thioamide functional group, such as this compound, the most relevant equilibrium is the thioamide-thioimidol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione C=S group into a thiol S-H group.

The two primary tautomeric forms of this compound are:

  • Thioamide Form (Thione): (pyridin-2-yl)methanethial

  • Thioimidol Form (Thiol): (E/Z)-(1-(pyridin-2-yl)methylidene)amine-thiol

The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent, and has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and ability to interact with biological targets.[1]

Figure 1. Thioamide-Thioimidol equilibrium in this compound.

Insights from an Analogous System: 2-Mercaptopyridine (2-Thiopyridine)

The tautomerism of 2-mercaptopyridine, which exists in equilibrium between the 2-pyridinethione and 2-pyridinethiol forms, has been extensively studied.[2][3][4] These studies provide the most relevant model for understanding the behavior of this compound.

Figure 2. Thiol-Thione equilibrium in the analogous 2-mercaptopyridine.

In the gas phase, the thiol form (2-pyridinethiol) is generally more stable.[3] However, in solution, the equilibrium shifts significantly to favor the thione form (2-pyridinethione).[4][5][6] This shift is primarily attributed to the greater polarity of the thione tautomer, which is better stabilized by polar solvents.[6] While the thiol form preserves the aromaticity of the pyridine ring, the thione form is stabilized by thioamide resonance.[3][5]

Quantitative Data for 2-Pyridinethione/Thiol Equilibrium

The following table summarizes thermodynamic data for the dimerization and tautomerization of 2-mercaptopyridine, highlighting the favorability of the thione form in solution.

ParameterValueConditionsMethodReference
Tautomerization Enthalpy (ΔH) -2.6 kcal/molToluene or C₆D₆ solutionCalorimetry[3]
Dimerization Equilibrium Constant (Keq) 165 ± 40 M⁻¹298 K in C₆D₆FTIR[3]
Dimerization Enthalpy (ΔH) -7.0 ± 0.7 kcal/mol22-63 °C in C₆D₆FTIR[3]
Dimerization Entropy (ΔS) -13.4 ± 3.0 cal/(mol·deg)22-63 °C in C₆D₆FTIR[3]
Note: A negative tautomerization enthalpy indicates that the thione form (2S) is favored over the thiol form (2SH) in solution.

Experimental Protocols for Tautomer Analysis

Determining the position of a tautomeric equilibrium requires a combination of spectroscopic and computational techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Samples are dissolved in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects. ¹H and ¹³C NMR spectra are recorded.

    • Analysis: The thioamide form is characterized by a broad N-H proton signal, whereas the thioimidol form would show a sharp S-H signal at a different chemical shift. Carbon chemical shifts, particularly for the carbon of the C=S group, are also highly indicative of the dominant tautomer. The absence of a distinct S-H signal and the presence of an N-H signal are strong evidence for the thioamide form.

  • Infrared (IR) Spectroscopy:

    • Protocol: Spectra are recorded for the compound in the solid state (as a KBr pellet), in the liquid phase, and in various solvents.[2]

    • Analysis: The key is to identify characteristic vibrational bands. The thioamide tautomer will exhibit a strong C=S stretching vibration, while the thioimidol form will show an S-H stretching band and a C=N stretching band. The dominance of the C=S band in solution spectra points to the prevalence of the thione form.[4]

  • UV-Visible Spectroscopy:

    • Protocol: Absorption spectra are recorded in solvents of varying polarity. The pH of aqueous solutions may also be varied to study the protonated and deprotonated species.[7]

    • Analysis: Each tautomer has a unique electronic structure and therefore a distinct absorption spectrum.[8] For instance, the thione form of pyridinethiones typically has a strong absorption band at a longer wavelength compared to the thiol form.[4] By analyzing the spectral shifts and changes in molar absorptivity with solvent polarity, the relative populations of the tautomers can be inferred.

Computational Methods
  • Protocol: Quantum-chemical calculations are performed using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2).[9][10] To simulate solvent effects, a Polarizable Continuum Model (PCM) is often employed.[11]

  • Analysis: The calculations determine the optimized geometries and relative energies (Gibbs free energy) of all possible tautomers in both the gas phase and in various solvents.[4][12] The tautomer with the lowest calculated energy in a given environment is predicted to be the most stable and therefore the most abundant. These theoretical results are then compared with experimental data for validation.[13]

G cluster_workflow General Workflow for Tautomer Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Compound Synthesis (this compound) exp_nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->exp_nmr exp_ir IR Spectroscopy (Identify C=S vs S-H) synthesis->exp_ir exp_uv UV-Vis Spectroscopy (Monitor λmax shifts) synthesis->exp_uv comp_gas Gas Phase Calculation (DFT/ab initio) synthesis->comp_gas analysis Data Correlation & Equilibrium Determination exp_nmr->analysis exp_ir->analysis exp_uv->analysis comp_sol Solution Phase Calculation (PCM Model) comp_gas->comp_sol comp_sol->analysis conclusion Identify Dominant Tautomer & Quantify Solvent Effects analysis->conclusion

Figure 3. A typical experimental and computational workflow.

Conclusion

Based on the extensive research conducted on analogous pyridinethiones, it is strongly predicted that the thioamide (thione) form of this compound is the overwhelmingly dominant tautomer in solution. This preference is driven by the enhanced stabilization of the polar thione structure by solvent molecules, which outweighs the energetic advantage of retaining the aromaticity of the pyridine ring found in the thioimidol form. The equilibrium can be expected to shift further towards the thioamide form with increasing solvent polarity. For professionals in drug development, recognizing the prevalence of the thioamide tautomer is crucial for accurately predicting the molecule's interactions, solubility, and overall pharmacological profile.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific chemical stability and degradation pathways of 2-Pyridinecarbothioamide. This guide provides a comprehensive overview based on the general chemical properties of the pyridine and thioamide functional groups, supplemented with established principles from regulatory guidelines on forced degradation studies. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated through rigorous experimental work.

Introduction

This compound is a key heterocyclic compound with significant interest in medicinal chemistry and drug development due to its versatile biological activities. A thorough understanding of its chemical stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical products. This technical guide outlines the potential degradation pathways of this compound under various stress conditions, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for the analysis of its degradation products.

Summary of Potential Chemical Instabilities

Based on its chemical structure, which features a pyridine ring and a thioamide group, this compound is susceptible to degradation under several stress conditions. A Safety Data Sheet for this compound indicates that it may be altered by light and is incompatible with strong oxidizing agents.[1]

Table 1: Summary of Potential Degradation Pathways of this compound

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Hydrolysis (Acidic/Basic) Hydrolysis of the thioamide group to the corresponding amide or carboxylic acid.2-Pyridinecarboxamide, 2-Pyridinecarboxylic acid
Oxidation Oxidation of the sulfur atom.2-Pyridinecarboxamide, Sulfoxides, Sulfones
Photolysis Photochemical reactions of the pyridine ring and thioamide group.Hydroxylated pyridines, Carboxylic acids
Thermolysis Thermal decomposition of the molecule.Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx)

Predicted Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the thioamide functional group and the pyridine ring.

Hydrolytic Degradation

The thioamide group is susceptible to hydrolysis under both acidic and basic conditions, which would likely lead to the formation of 2-pyridinecarboxamide and subsequently 2-pyridinecarboxylic acid through the release of hydrogen sulfide.

G This compound This compound 2-Pyridinecarboxamide 2-Pyridinecarboxamide This compound->2-Pyridinecarboxamide H2O / H+ or OH- 2-Pyridinecarboxylic acid 2-Pyridinecarboxylic acid 2-Pyridinecarboxamide->2-Pyridinecarboxylic acid H2O / H+ or OH-

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidation, for instance with hydrogen peroxide, is expected to target the sulfur atom of the thioamide group, potentially leading to the formation of a sulfoxide intermediate, which could then be further oxidized or hydrolyzed to 2-pyridinecarboxamide.

G This compound This compound Sulfoxide Intermediate Sulfoxide Intermediate This compound->Sulfoxide Intermediate [O] 2-Pyridinecarboxamide 2-Pyridinecarboxamide Sulfoxide Intermediate->2-Pyridinecarboxamide Further Oxidation/Hydrolysis

Caption: Predicted oxidative degradation pathway of this compound.

Photolytic Degradation

Exposure to UV light can induce photochemical reactions. For pyridine-containing compounds, this can result in the formation of hydroxylated pyridines and various carboxylic acids through ring-opening reactions.

Thermal Degradation

High temperatures can lead to the decomposition of this compound. Hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

General Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare stock solution of this compound Prepare stock solution of this compound Acid Hydrolysis Acid Hydrolysis Prepare stock solution of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare stock solution of this compound->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare stock solution of this compound->Oxidative Degradation Photolytic Degradation Photolytic Degradation Prepare stock solution of this compound->Photolytic Degradation Thermal Degradation Thermal Degradation Prepare stock solution of this compound->Thermal Degradation Neutralize samples (for hydrolysis) Neutralize samples (for hydrolysis) Acid Hydrolysis->Neutralize samples (for hydrolysis) Base Hydrolysis->Neutralize samples (for hydrolysis) Oxidative Degradation->Neutralize samples (for hydrolysis) Photolytic Degradation->Neutralize samples (for hydrolysis) Thermal Degradation->Neutralize samples (for hydrolysis) Analyze by Stability-Indicating HPLC-UV Analyze by Stability-Indicating HPLC-UV Neutralize samples (for hydrolysis)->Analyze by Stability-Indicating HPLC-UV Characterize degradants by LC-MS/MS Characterize degradants by LC-MS/MS Analyze by Stability-Indicating HPLC-UV->Characterize degradants by LC-MS/MS

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a thin layer of solid this compound and a solution of the compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute the solution to a final concentration of 100 µg/mL for HPLC analysis.

Thermal Degradation (Dry Heat)
  • Keep a sample of solid this compound in a hot air oven at 80°C for 48 hours.

  • After the specified time, cool the sample to room temperature.

  • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 280 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.

LC-MS/MS Analysis
  • Analyze the stressed samples using an LC-MS/MS system.

  • Obtain the mass-to-charge ratio (m/z) of the parent drug and any new peaks observed in the chromatograms of the stressed samples.

  • Perform fragmentation studies (MS/MS) on the parent drug and the degradation products to elucidate their structures.

Conclusion

While specific experimental data on the degradation of this compound is currently limited in the public domain, this guide provides a robust framework for researchers and drug development professionals to investigate its chemical stability. Based on the known reactivity of the pyridine and thioamide functional groups, it is predicted that this compound will be susceptible to hydrolysis, oxidation, and photolysis. The provided experimental protocols, based on ICH guidelines, offer a systematic approach to performing forced degradation studies and developing a validated stability-indicating analytical method. The characterization of any identified degradation products will be essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. It is strongly recommended that comprehensive experimental studies are conducted to confirm the predicted degradation pathways and to generate specific stability data for this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Pyridinecarbothioamide as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their function, and its disruption is a clinically validated and effective strategy in cancer chemotherapy. Small molecules that interfere with microtubule dynamics are broadly categorized as microtubule-stabilizing or -destabilizing agents. The latter, which inhibit tubulin polymerization, are of significant interest in the development of novel anticancer therapeutics.

2-Pyridinecarbothioamide (PCA) and its derivatives have emerged as a promising class of compounds with potential as tubulin polymerization inhibitors.[1] These compounds have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines.[2] Mechanistic studies have revealed that certain PCA derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

These application notes provide a comprehensive overview of the methodologies used to characterize this compound derivatives as tubulin polymerization inhibitors. Detailed protocols for in vitro tubulin polymerization assays and cell-based assays to assess cytotoxicity, cell cycle progression, and apoptosis are presented. While specific data on the parent this compound is limited in the current literature, this document focuses on a series of sulfonamide-functionalized N-phenyl this compound derivatives as a case study to illustrate the evaluation process and the potential of this chemical scaffold.

Mechanism of Action: Inhibition of Tubulin Polymerization

Substituted this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding pocket at the interface of α- and β-tubulin dimers. This binding event sterically hinders the conformational changes required for the tubulin dimers to incorporate into growing microtubule filaments. The disruption of microtubule dynamics leads to a cascade of cellular events, including the collapse of the microtubule network, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase, which triggers apoptosis.[3][4]

Mechanism of this compound Derivatives cluster_0 Cellular Effects PCA This compound Derivative Tubulin α/β-Tubulin Dimer (Colchicine Site) PCA->Tubulin Binds to Polymerization Tubulin Polymerization PCA->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Microtubules->Spindle Required for G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Dysfunction leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound derivatives.

Data Presentation

The following tables summarize the in vitro activity of a series of sulfonamide-functionalized N-phenyl this compound derivatives.

Table 1: Inhibition of Tubulin Polymerization by this compound Derivatives [2]

CompoundSubstitution PatternIC₅₀ (µM) for Tubulin Polymerization
Derivative 3 2-methyl-4-(N,N-dimethylsulfamoyl)1.1
Derivative 5 4-(N-methylsulfamoyl)1.4
Derivative 4 2-fluoro-4-(N,N-dimethylsulfamoyl)2.6
Derivative 8 2-nitro-4-(N,N-dimethylsulfamoyl)7.3
Derivative 2 2,4-bis(N,N-dimethylsulfamoyl)29.7
Derivative 6 2-methoxy-4-(N,N-dimethylsulfamoyl)35.6
Derivative 7 2-hydroxy-4-(N,N-dimethylsulfamoyl)59.6
Combretastatin A-4 (CA-4) Reference Compound2.96
Colchicine Reference Compound10.6

Table 2: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines [2]

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HLMEC (Normal) IC₅₀ (µM)
Derivative 3 4.91.21.82.563.29
Derivative 5 9.12.11.92.962.11
Derivative 2 8.52.94.15.348.53
Derivative 4 13.07.78.910.235.71
Derivative 6 36.014.018.021.029.45
Doxorubicin ----15.91
Colchicine 0.010.0040.0030.005-

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of purified tubulin polymerizing into microtubules.

Workflow for In Vitro Tubulin Polymerization Assay cluster_0 Experimental Steps Prep Prepare Reagents (Tubulin, Buffers, Compound) Plate Add Compound to 96-well Plate Prep->Plate Initiate Add Tubulin/GTP Mix to Initiate Polymerization Plate->Initiate Measure Measure Absorbance at 340 nm (37°C, every 60s for 60 min) Initiate->Measure Analyze Data Analysis (Plot Absorbance vs. Time, Calculate IC₅₀) Measure->Analyze Workflow for Cell Cycle Analysis cluster_0 Experimental Steps Seed Seed and Treat Cells Harvest Harvest and Fix Cells (70% Ethanol) Seed->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram (G0/G1, S, G2/M phases) Acquire->Analyze

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide (2-PCT) and its derivatives have emerged as a promising class of compounds in anticancer drug discovery. Possessing a versatile scaffold, these molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that their mode of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular processes such as tubulin polymerization. This document provides a comprehensive guide with detailed protocols for the in vitro and in vivo evaluation of the anticancer activity of this compound derivatives, intended to assist researchers in the systematic assessment of these promising therapeutic agents.

Data Presentation: In Vitro Cytotoxicity and Biological Activity

The following tables summarize the reported in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives in Human Cancer Cell Lines

Compound/DerivativeA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)Caco-2 (Colorectal)Additional Cell LinesReference
Derivative 2 -----HLMEC (Normal): 48.53 µM[1]
Derivative 3 -4.9 µM1.2 µM2.1 µM-HLMEC (Normal): 63.29 µM[1]
Derivative 4 13 µM7.7 µM8.9 µM11 µM-HLMEC (Normal): 35.71 µM[1]
Derivative 5 -9.1 µM1.8 µM4.3 µM-HLMEC (Normal): 62.11 µM[1]
Derivative 6 36 µM14 µM21 µM25 µM-HLMEC (Normal): 29.45 µM[1]
Spiro-pyridine 5 ---10.58 µM9.78 µM-[2]
Spiro-pyridine 7 ---8.90 µM7.83 µM-[2]
Spiro-pyridine 8 ---8.42 µM13.61 µM-[2]
Doxorubicin ---4.50 µM12.49 µMHLMEC (Normal): 15.91 µM[1][2]
Colchicine ------[1]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The data is compiled from multiple sources and experimental conditions may vary.

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

Compound/DerivativeIC50 (µM)Reference
Derivative 3 1.1[1]
Derivative 5 1.4[1]
CA-4 (Combretastatin A4) 2.96[1]
Colchicine 10.6[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound derivatives using flow cytometry.

Experimental Workflow:

Apoptosis_Workflow A Seed cells and treat with test compound for 24-48h B Harvest and wash cells with cold PBS A->B C Resuspend cells in 1X Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min in the dark at room temperature D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the this compound derivative for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to treatment with this compound derivatives.

Experimental Workflow:

CellCycle_Workflow A Seed cells and treat with test compound for 24h B Harvest and wash cells with cold PBS A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS containing RNase A C->D E Add Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This protocol is for assessing the inhibitory effect of this compound derivatives on tubulin polymerization.[1]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Fluorescence microplate reader

Procedure:

  • Reconstitute purified tubulin in General Tubulin Buffer containing GTP.

  • In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or control (e.g., colchicine, paclitaxel).

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence (or absorbance at 340 nm) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC₅₀ for tubulin polymerization inhibition.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of proteins involved in apoptosis and cell signaling pathways.

Procedure:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol provides a general guideline for evaluating the in vivo anticancer efficacy of this compound derivatives.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Potential Signaling Pathways Modulated by Pyridine-based Anticancer Compounds

The anticancer activity of pyridine derivatives, including 2-Pyridinecarbothioamides, may be attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

Signaling_Pathways cluster_EGFR_VEGFR EGFR/VEGFR Signaling cluster_downstream1 Downstream Effectors cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR VEGFR Ligand_VEGF->VEGFR PI3K_1 PI3K EGFR->PI3K_1 RAS_1 RAS EGFR->RAS_1 PLCg PLCγ VEGFR->PLCg PCT 2-Pyridine- carbothioamide PCT->EGFR Inhibition PCT->VEGFR Inhibition PI3K PI3K RAS RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Overview of potential signaling pathways affected by pyridine-based compounds.

EGFR/VEGFR Signaling: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Some pyridine derivatives have been shown to inhibit the activity of these receptors.[2]

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of upstream receptors like EGFR can lead to the downregulation of the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway: The Ras-Raf-MEK-ERK cascade is another critical pathway for cell proliferation that can be activated by EGFR.

Conclusion

The protocols and data presented in this document provide a robust framework for the comprehensive evaluation of this compound derivatives as potential anticancer agents. A systematic approach, combining in vitro cytotoxicity screening with detailed mechanistic studies and in vivo efficacy models, is essential for identifying lead candidates for further development. The investigation of their effects on key signaling pathways will further elucidate their therapeutic potential and aid in the rational design of next-generation anticancer drugs.

References

Application of 2-Pyridinecarbothioamide Derivatives in Ribonucleotide Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] This function makes RNR a prime target for anticancer therapies, as its inhibition can selectively halt the proliferation of rapidly dividing cancer cells.[1][3] While 2-Pyridinecarbothioamide itself is a known chemical scaffold, its derivatives, particularly α-N-heterocyclic thiosemicarbazones, have emerged as potent inhibitors of RNR.[4][5]

This document focuses on two prominent derivatives: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) and 2,2'-bipyridyl-6-carbothioamide (BPYTA) . Triapine, in particular, is a well-characterized RNR inhibitor that has advanced to clinical trials.[1][3][5] These compounds demonstrate significantly greater potency than hydroxyurea, a first-generation RNR inhibitor used in clinical practice.[1][4] These application notes provide an overview of their mechanism of action, inhibitory activities, and detailed protocols for their evaluation.

Mechanism of Action

The primary target of Triapine and related compounds is the R2 subunit of ribonucleotide reductase.[6][7] The R2 subunit contains a dinuclear iron center and a stable tyrosyl free radical, both of which are essential for the enzyme's catalytic activity.[2][4]

The inhibitory mechanism of Triapine involves several key steps:

  • Interaction and Iron Labilization: Triapine interacts with the R2 subunit, leading to the destabilization and release of iron from the diferric center.[4][5][8]

  • Iron Chelation: Free Triapine molecules then act as potent chelators, binding the released iron ions.[4][8] The active form is often an iron complex, such as [BPYTA-Fe(II)] or an iron(II)-Triapine complex.[5][6]

  • Redox Cycling and ROS Generation: The formed iron(II)-Triapine complex is redox-active.[5] In the presence of molecular oxygen, it can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydroxyl radicals.[4][5][8]

  • Enzyme Inactivation: These highly reactive ROS then damage the RNR enzyme, likely by quenching the essential tyrosyl radical, thereby inactivating the enzyme and halting DNA precursor synthesis.[4][6][8]

This multi-step process effectively shuts down the RNR enzyme, leading to the depletion of the deoxyribonucleotide pool, inhibition of DNA synthesis, and ultimately, cell death.[1][9]

Triapine_Mechanism_of_Action cluster_RNR Ribonucleotide Reductase (R2 Subunit) RNR_active Active RNR (Diferric Center + Tyr Radical) Iron_Release Iron (Fe³⁺) Release RNR_active->Iron_Release Labilization RNR_inactive Inactive RNR (Tyrosyl Radical Quenched) Triapine Triapine Triapine->RNR_active Interaction Fe_Triapine Fe(II)-Triapine Complex (Redox Active) Iron_Release->Fe_Triapine Chelation & Reduction ROS Reactive Oxygen Species (ROS) Fe_Triapine->ROS O₂ Activation ROS->RNR_active Damage DNA_synthesis_block DNA Synthesis Blocked RNR_inactive->DNA_synthesis_block

Mechanism of Triapine-mediated RNR inhibition.

Application Notes

Antitumor Activity

Triapine has demonstrated a broad spectrum of antitumor activity in various cancer cell lines, including leukemia, lung carcinoma, and ovarian carcinoma.[10] Its potency is significantly higher than that of hydroxyurea, and it remains effective against hydroxyurea-resistant cell lines.[1][10] Similarly, 2,2'-bipyridyl-6-carbothioamide (BPYTA) shows notable antitumoral activity, which is primarily attributed to its RNR inhibitory effects.[6][11] The active form of BPYTA is its iron(II) chelate, which effectively destroys the tyrosyl radical of the R2 subunit.[6]

Quantitative Inhibitory Data

The following table summarizes the inhibitory concentrations (IC50) of Triapine and its metal complexes against ribonucleotide reductase and various cancer cell lines.

Compound/ComplexTarget/Cell LineIC50 Value (µM)Reference
TriapineHuman RNR0.04 - 4.7[12]
Triapine-Fe(III)Mouse R2 RNR~1.5[8]
Triapine-Ga(III)Mouse R2 RNR~3[8]
Triapine-Zn(II)Mouse R2 RNR~6[8]
Triapine-Cu(II)Mouse R2 RNR>30[8]
TriapineMCF-7 (Breast Cancer)34.7[10]
BPYTA-Fe(II)Mouse R2 RNR~50 (73% destruction)[13]

Experimental Protocols

Ribonucleotide Reductase Activity Assay (Radioenzymatic)

This protocol describes a method to measure RNR activity by quantifying the conversion of a radiolabeled ribonucleotide ([14C]CDP) to its deoxyribonucleotide form.[14]

Materials:

  • Cell lysate/protein extract

  • [14C]CDP (Cytidine 5'-diphosphate, [cytidine-14C(U)])

  • ATP (Adenosine 5'-triphosphate)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.6)

  • Unlabeled CDP

  • This compound derivative (e.g., Triapine)

  • Perchloric acid

  • Potassium hydroxide (KOH)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing:

    • 30 mM HEPES buffer (pH 7.6)

    • 6 mM MgCl₂

    • 5 mM ATP

    • 3 mM DTT

    • 0.15 mM unlabeled CDP

    • 0.02 µCi [14C]CDP

  • Add Inhibitor: Add the desired concentration of the this compound derivative (or vehicle control) to the reaction mixture.

  • Initiate Reaction: Initiate the reaction by adding 10-20 µL of the cell extract. The final volume should be approximately 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction is typically linear for up to 60 minutes.

  • Stop Reaction: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and stop the reaction by adding an equal volume of 2% perchloric acid.

  • Neutralization: Neutralize the samples by adding 0.5 M KOH.

  • Separation: The product (dCDP) can be separated from the substrate (CDP) using methods like Dowex-1-borate ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product fraction using a liquid scintillation counter.

  • Calculate Activity: Determine the RNR activity as the rate of [14C]dCDP formation (nmol/mg protein/min). Compare the activity in the presence and absence of the inhibitor to determine the percent inhibition and IC50 value.

RR_Assay_Workflow prep 1. Prepare Assay Mixture ([¹⁴C]CDP, ATP, MgCl₂, DTT) add_inhibitor 2. Add Inhibitor (e.g., Triapine) prep->add_inhibitor start_rxn 3. Initiate with Cell Extract add_inhibitor->start_rxn incubate 4. Incubate at 37°C start_rxn->incubate stop_rxn 5. Stop Reaction (Perchloric Acid) incubate->stop_rxn quantify 6. Separate & Quantify Product (Chromatography & Scintillation) stop_rxn->quantify analyze 7. Calculate % Inhibition & IC₅₀ quantify->analyze

Workflow for the RNR radioenzymatic assay.
Cell Viability Assay (Methylene Blue Staining)

This protocol provides a simple and cost-effective method to assess the cytotoxic effects of RNR inhibitors on cultured cells.[15][16][17][18]

Materials:

  • Cultured cells (e.g., HeLa, MCF-7, L1210)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound derivative (e.g., Triapine)

  • Phosphate-Buffered Saline (PBS)

  • Methylene blue staining solution (0.5% w/v in 50% ethanol)

  • Elution solution (e.g., 0.1 M HCl in ethanol or 1% SDS in PBS)

  • Microplate reader (absorbance at ~665 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Fixation: Gently remove the medium. Wash the cells once with 200 µL of PBS. Add 50 µL of a fixing solution (e.g., 4% paraformaldehyde or cold methanol) and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and wash with PBS. Add 50 µL of methylene blue staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Carefully remove the staining solution. Wash the plate by immersing it in a beaker of distilled water and gently shaking until excess stain is removed. Repeat 3-4 times. Air dry the plate completely.

  • Elution: Add 100 µL of elution solution to each well. Place the plate on a shaker for 15-20 minutes to fully dissolve the stain.

  • Measurement: Measure the absorbance of each well at a wavelength of 665 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

Western Blot Analysis for RRM2 Expression

This protocol is used to determine the effect of inhibitors on the protein levels of the RNR R2 subunit (RRM2).[19][20][21][22]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-RRM2)

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-RRM2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 8).

  • Detection: Add the ECL substrate to the membrane and incubate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Analyze the band intensities relative to the loading control to determine changes in RRM2 protein expression.

Western_Blot_Workflow lysis 1. Cell Lysis & Protein Extraction quant 2. Protein Quantification (BCA) lysis->quant sds_page 3. SDS-PAGE Electrophoresis quant->sds_page transfer 4. Transfer to PVDF Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-RRM2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. ECL Detection & Imaging secondary_ab->detection

General workflow for Western Blot analysis.

References

Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Pyridinecarbothioamide as a histone deacetylase (HDAC) inhibitor. The information is based on established principles of HDAC inhibition and standard assay methodologies, adapted for the specific structural features of this compound.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a validated target for therapeutic intervention.[3] Several HDAC inhibitors have been approved for clinical use, many of which function by chelating the zinc ion in the enzyme's active site.[3][4]

This compound is a small molecule featuring a pyridine ring and a thioamide functional group. The pyridine moiety is a common "capping group" in known HDAC inhibitors, interacting with residues at the rim of the active site.[5] The thioamide group, similar to hydroxamic acids and thiols, has the potential to act as a zinc-binding group (ZBG), a critical feature for HDAC inhibition.[6][7] These structural characteristics suggest that this compound is a promising candidate for investigation as an HDAC inhibitor.

Hypothesized Mechanism of Action

Zinc-dependent HDACs (Classes I, II, and IV) utilize a Zn²⁺ ion in their active site to catalyze the deacetylation of lysine residues.[6] The proposed mechanism of inhibition for this compound involves the coordination of its thioamide group to this catalytic zinc ion. This binding is hypothesized to block the access of the natural substrate to the active site, thereby inhibiting the enzyme's deacetylase activity. The pyridine ring likely serves as a surface recognition motif, interacting with amino acid residues at the entrance of the catalytic tunnel.

HDAC_Inhibition_Mechanism Hypothesized HDAC Inhibition by this compound cluster_HDAC HDAC Active Site cluster_Inhibitor Inhibitor Molecule HDAC_Enzyme HDAC Enzyme with Catalytic Pocket Zinc_Ion Zn²⁺ Ion Catalytic_Residues Catalytic Amino Acid Residues Substrate_Binding_Site Substrate Binding Site 2_Pyridinecarbothioamide This compound Pyridine_Ring Pyridine Ring (Cap Group) 2_Pyridinecarbothioamide->Pyridine_Ring contains Thioamide_Group Thioamide Group (Zinc-Binding Group) 2_Pyridinecarbothioamide->Thioamide_Group contains Pyridine_Ring->Substrate_Binding_Site Interacts with Thioamide_Group->Zinc_Ion Chelates

Caption: Hypothesized binding of this compound to the HDAC active site.

Data Presentation: In Vitro HDAC Inhibition

Quantitative analysis of HDAC inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following tables are templates for summarizing the inhibitory activity of this compound against various HDAC isoforms. For comparative purposes, illustrative IC₅₀ values for other pyridine-containing inhibitors are included.

Table 1: Inhibitory Activity (IC₅₀) of this compound against Class I HDACs

Compound HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) HDAC8 (nM)
This compound Experimental Data Experimental Data Experimental Data Experimental Data

| Illustrative Example: Pyridine-based Inhibitor 6d[4] | 13.2 | 77.2 | 8908 | Not Reported |

Table 2: Inhibitory Activity (IC₅₀) of this compound against Class II HDACs

Compound HDAC4 (nM) HDAC6 (nM) HDAC10 (nM)
This compound Experimental Data Experimental Data Experimental Data

| Illustrative Example: Pyridine-based Hydroxamate 11d[8] | >10000 | 0.5 | Not Reported |

Note: Illustrative data is provided for context and is not representative of this compound's actual performance.

Experimental Protocols

A fluorogenic assay is a common and reliable method for determining in vitro HDAC activity and inhibition.[9][10] This protocol is adapted for screening compounds like this compound.

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This two-step assay first involves the deacetylation of a fluorogenic substrate by an HDAC enzyme. In the second step, a developing agent cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[11]

Materials and Reagents:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developing agent (e.g., Trypsin in assay buffer)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • Enzyme Reaction: a. To each well of the microplate, add the following in order:

    • HDAC Assay Buffer
    • Diluted this compound or control (positive inhibitor or DMSO vehicle)
    • Diluted recombinant HDAC enzyme b. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: a. Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction. b. Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Development: a. Add the developing agent to each well to stop the HDAC reaction and initiate the release of the fluorophore. b. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: a. Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Experimental_Workflow Workflow for In Vitro HDAC Inhibition Assay Start Start Prep_Compound Prepare Serial Dilution of This compound Start->Prep_Compound Add_Reagents Add Assay Buffer, Inhibitor, and HDAC Enzyme to Plate Prep_Compound->Add_Reagents Incubate_1 Incubate (37°C, 15 min) Add_Reagents->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (37°C, 30-60 min) Add_Substrate->Incubate_2 Add_Developer Add Developing Agent Incubate_2->Add_Developer Incubate_3 Incubate (RT, 15-30 min) Add_Developer->Incubate_3 Read_Fluorescence Measure Fluorescence Incubate_3->Read_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the fluorogenic HDAC inhibition assay.

Further Applications and Considerations

  • Selectivity Profiling: To understand the therapeutic potential and potential side effects, it is crucial to profile this compound against a panel of HDAC isoforms.

  • Cell-Based Assays: Following in vitro enzymatic assays, the effect of the compound on histone acetylation in a cellular context should be evaluated using techniques like Western blotting for acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin (for HDAC6).

  • Cytotoxicity Assays: The antiproliferative effects of this compound can be assessed in various cancer cell lines using assays such as MTT or CellTiter-Glo®.

  • Compound Stability: Thiol-containing compounds can be prone to oxidation. While thioamides are generally more stable, it is advisable to prepare fresh solutions and minimize exposure to air and light.

Conclusion

This compound represents a novel scaffold for the development of HDAC inhibitors. Its structural similarity to known inhibitors provides a strong rationale for its investigation. The protocols and guidelines presented here offer a framework for the systematic in vitro evaluation of its potential as an HDAC inhibitor, paving the way for further preclinical development.

References

2-Pyridinecarbothioamide: Application Notes and Protocols for Anti-Inflammatory Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide and its analogs have emerged as a promising class of compounds in the investigation of novel anti-inflammatory agents. These compounds, characterized by a pyridine ring linked to a carbothioamide group, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Their mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS). Furthermore, emerging evidence suggests that the broader class of thionamides, to which this compound belongs, may also exert anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

These application notes provide a comprehensive overview of the methodologies used to assess the anti-inflammatory potential of this compound and its derivatives. Detailed protocols for key in vitro and in vivo assays are presented, along with structured data from relevant studies to facilitate comparison and guide future research. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear visual representation of the underlying mechanisms and experimental designs.

Data Presentation

The anti-inflammatory activity of a series of this compound analogs has been quantified through various assays. The following tables summarize the key findings from a comprehensive study, providing a clear comparison of the in vitro potency and highlighting the potential for in vivo efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs [2][3]

Compound IDHalf Maximal Inhibitory Concentration (IC50) in µM
R2Not explicitly reported, but noted for favorable binding
R323.15 ± 4.24
R4Not explicitly reported, but noted as safer and potent in vivo
R610.25 ± 0.0

Note: The in vitro anti-inflammatory activity was determined using an unspecified assay in the source material. The IC50 values represent the concentration of the compound required to achieve 50% inhibition.

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogs [2][3]

Compound IDIn Vivo ModelOutcome
R2Complete Freund's Adjuvant (CFA)-induced arthritisLeast potent anti-inflammatory activity
R4Complete Freund's Adjuvant (CFA)-induced arthritisMost potent anti-inflammatory activity
All analogsComplete Freund's Adjuvant (CFA)-induced arthritisSignificant reduction in paw size (p < 0.001)

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its analogs are attributed to their ability to interfere with key inflammatory signaling pathways. The primary mechanisms identified include the inhibition of COX enzymes, reduction of nitric oxide production, and potential modulation of the NF-κB signaling cascade.

Cyclooxygenase (COX) Inhibition Pathway

This compound derivatives have been shown to target COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 2_Pyridinecarbothioamide This compound Analogs 2_Pyridinecarbothioamide->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Nitric Oxide Synthase (NOS) Inhibition Pathway

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound analogs have been found to inhibit human nitric oxide synthase.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS_Enzyme Nitric Oxide Synthase (NOS) L_Arginine->NOS_Enzyme Nitric_Oxide Nitric Oxide (NO) NOS_Enzyme->Nitric_Oxide Inflammation Inflammation & Tissue Damage Nitric_Oxide->Inflammation 2_Pyridinecarbothioamide This compound Analogs 2_Pyridinecarbothioamide->NOS_Enzyme Inhibition

Caption: Inhibition of the Nitric Oxide Synthase (NOS) Pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Thionamides, the chemical class to which this compound belongs, have been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[1]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p50/p65) Degradation IkB->Degradation Ubiquitination & Degradation NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocation 2_Pyridinecarbothioamide Thionamides (e.g., this compound) 2_Pyridinecarbothioamide->IKK Inhibition DNA DNA NFkB_translocated->DNA Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following section provides detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound and its analogs.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Assay Buffer and Heme.

    • 100% Initial Activity wells: Assay Buffer, Heme, and COX enzyme.

    • Inhibitor wells: Assay Buffer, Heme, COX enzyme, and test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for a defined period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrates, Test Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate plate (5-10 min at 25°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance (Kinetic mode) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End NOS_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Treat_Compounds Treat cells with Test Compounds Seed_Cells->Treat_Compounds Stimulate_LPS Stimulate cells with LPS (24h incubation) Treat_Compounds->Stimulate_LPS Collect_Supernatant Collect cell supernatant Stimulate_LPS->Collect_Supernatant Viability_Assay Perform Cell Viability Assay (e.g., MTT) Stimulate_LPS->Viability_Assay Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Calculate % NO Inhibition and IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End Viability_Assay->Data_Analysis CFA_Assay_Workflow Start Start Acclimatize_Animals Acclimatize Rats Start->Acclimatize_Animals Induce_Arthritis Induce Arthritis with CFA (Day 0) Acclimatize_Animals->Induce_Arthritis Administer_Compounds Administer Test Compounds (Daily for specified period) Induce_Arthritis->Administer_Compounds Measure_Paw_Edema Measure Paw Volume/Thickness (Regular intervals) Administer_Compounds->Measure_Paw_Edema Data_Analysis Calculate % Inhibition of Paw Edema Measure_Paw_Edema->Data_Analysis Optional_Endpoints Optional Endpoints (Histopathology, Cytokine Analysis) Data_Analysis->Optional_Endpoints End End Data_Analysis->End Optional_Endpoints->End

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating 2-Pyridinecarbothioamide (2-PCT) and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The coordination of the 2-PCT ligand to various metal centers can lead to the formation of stable complexes with unique stereochemistry and electronic properties, which in turn influence their interaction with biological targets. These compounds have been shown to induce cell death in cancer cells through various mechanisms, most notably apoptosis. This document provides detailed application notes and experimental protocols for the synthesis of selected transition metal complexes of 2-PCT and summarizes their reported anticancer activities.

Data Presentation

The following table summarizes the in vitro anticancer activity (IC50 values) of various metal complexes with this compound and related ligands against a panel of human cancer cell lines.

ComplexCancer Cell LineIC50 (µM)Reference
[Cu(L)Cl₂]₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol)SK-OV-33.69 ± 0.16[1]
MGC80-32.60 ± 0.17[1]
HeLa3.62 ± 0.12[1]
[Ni(L)Cl₂]·CH₂Cl₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol)SK-OV-3> 50[1]
MGC80-3> 50[1]
HeLa> 50[1]
[ZnCl₂(HFoTsc)]·H₂O (HFoTsc = pyridine-2-carbaldehyde thiosemicarbazone)MCF-71.5 ± 0.2[2]
T242.3 ± 0.3[2]
[Zn(FoTsc)₂]MCF-70.8 ± 0.1[2]
T241.2 ± 0.2[2]
[ZnCl₂(HAcTsc)]·H₂O (HAcTsc = (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone)MCF-72.1 ± 0.3[2]
T243.5 ± 0.4[2]
[Zn(AcTsc)₂]MCF-71.1 ± 0.2[2]
T241.9 ± 0.3[2]
Ni(II) complex with carbazole ligandHeLa6.25[3]
Novel Nickel(II) Complex (NTC)WiDr6.07 ± 0.22[4]
HT-296.26 ± 0.13[4]
[CoII(dipic)(μ-dipic)-CoII(H₂O)₅]·2H₂OArtemia salinaLC50: 5.38 ppm[5]
[CoII(H₂dipic)-(dipic)]·3H₂OArtemia salinaLC50: 8.61 ppm[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Copper(II), Nickel(II), Zinc(II), and Cobalt(II) complexes with this compound (2-PCT) or its derivatives.

Protocol 1: Synthesis of a Dimeric Copper(II) Complex with a 2-PCT Derivative

This protocol is adapted from the synthesis of [Cu(L)Cl₂]₂ where L is 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol, a derivative of 2-PCT.[1]

Materials:

  • 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (Ligand, L)

  • Copper(II) chloride (CuCl₂)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the ligand (1 mmol) in a mixture of methanol and dichloromethane.

  • To this solution, add a methanolic solution of CuCl₂ (1 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • The resulting precipitate is the desired dimeric copper(II) complex.

  • Filter the solid product, wash with cold methanol, and dry in vacuo.

Protocol 2: Synthesis of a Mononuclear Nickel(II) Complex with a 2-PCT Derivative

This protocol is based on the synthesis of [Ni(L)Cl₂]·CH₂Cl₂ where L is 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol.[1]

Materials:

  • 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (Ligand, L)

  • Nickel(II) chloride (NiCl₂)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the ligand (1 mmol) in a mixture of methanol and dichloromethane.

  • Add a methanolic solution of NiCl₂ (1 mmol) to the ligand solution.

  • Stir the mixture at room temperature for 16 hours.

  • The resulting solution contains the desired mononuclear nickel(II) complex.

  • Slow evaporation of the solvent will yield the crystalline product.

Protocol 3: General Synthesis of Zinc(II) Complexes with 2-PCT Derivatives

This protocol describes a general method for the synthesis of Zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone (HFoTsc) and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone (HAcTsc).[2]

Materials:

  • HFoTsc or HAcTsc

  • Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure for [ZnCl₂(Ligand)] Type Complexes:

  • Dissolve the respective ligand (1 mmol) in ethanol.

  • Add an ethanolic solution of ZnCl₂ (1 mmol) to the ligand solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the solution to room temperature.

  • The precipitated complex is filtered, washed with ethanol, and dried.

Procedure for [Zn(Ligand)₂] Type Complexes:

  • Dissolve the respective ligand (2 mmol) in ethanol.

  • Add an ethanolic solution of Zinc(II) acetate (1 mmol) to the ligand solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the solution to room temperature.

  • The resulting complex is collected by filtration, washed with ethanol, and dried.

Protocol 4: Synthesis of Cobalt(II) Complexes with Pyridine-2,6-dicarboxylate

This protocol details the synthesis of Cobalt(II) complexes with a related pyridine-based ligand, dipicolinic acid (H₂dipic), which can provide insights into the coordination chemistry of cobalt with pyridine-containing ligands.[5]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dipicolinic acid (H₂dipic)

  • Demineralized water

  • Ethanol

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Beakers and magnetic stirrer

Procedure for [CoII(dipic)(μ-dipic)-CoII(H₂O)₅]·2H₂O (pH ~2):

  • Prepare an aqueous solution of CoCl₂·6H₂O.

  • Prepare an ethanolic solution of H₂dipic.

  • Mix the solutions in a 1:1 metal to ligand molar ratio.

  • Adjust the pH of the mixture to ~2 using HCl.

  • Stir the solution at room temperature.

  • Allow the solution to stand for crystallization.

  • Collect the resulting crystals by filtration.

Procedure for [CoII(H₂dipic)-(dipic)]·3H₂O (pH ~1):

  • Prepare an aqueous solution of CoCl₂·6H₂O.

  • Prepare an ethanolic solution of H₂dipic.

  • Mix the solutions in a 1:2 metal to ligand molar ratio.

  • Adjust the pH of the mixture to ~1 using HCl.

  • Stir the solution at room temperature.

  • Allow the solution to slowly evaporate to obtain crystals.

Visualizations

General Workflow for Synthesis of 2-PCT Metal Complexes

Synthesis_Workflow General Synthesis Workflow Ligand This compound (or derivative) Solvent1 Dissolve in appropriate solvent (e.g., Ethanol, Methanol) Ligand->Solvent1 Mixing Mix Ligand and Metal Salt Solutions Solvent1->Mixing Metal_Salt Metal Salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(CH₃COO)₂, CoCl₂) Solvent2 Dissolve in appropriate solvent Metal_Salt->Solvent2 Solvent2->Mixing Reaction Reaction (Stirring, Reflux) Mixing->Reaction Isolation Isolation of Product (Filtration, Evaporation) Reaction->Isolation Purification Purification (Washing, Recrystallization) Isolation->Purification Characterization Characterization (Spectroscopy, X-ray Diffraction, etc.) Purification->Characterization Final_Product Pure Metal Complex Characterization->Final_Product

Caption: General workflow for the synthesis of metal complexes with this compound ligands.

Proposed Apoptotic Signaling Pathway

Based on the literature for related metal complexes, a proposed signaling pathway leading to apoptosis is illustrated below. Copper complexes of 2-pyridine-thiosemicarbazone have been shown to activate p53 and induce the production of reactive oxygen species (ROS).[6] This leads to changes in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade.

Apoptosis_Pathway Proposed Apoptotic Pathway cluster_cell Cancer Cell Complex 2-PCT Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS p53 ↑ p53 Activation Complex->p53 Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for in vivo Efficacy Testing of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide (PCA) and its derivatives have emerged as a promising class of therapeutic agents with demonstrated efficacy in preclinical models for various diseases, notably cancer and inflammatory conditions. These compounds exhibit diverse mechanisms of action, including the inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and modulation of inflammatory pathways. This document provides detailed application notes and standardized protocols for conducting in vivo animal studies to evaluate the efficacy of this compound and its analogs.

Anticancer Efficacy Testing

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism of several this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][4] Some PCA derivatives have also been noted for their potential as histone deacetylase (HDAC) inhibitors, which represents another avenue for their anticancer effects.[1]

cluster_0 Cellular Effects of this compound PCA This compound (PCA) Tubulin β-Tubulin (Colchicine Site) PCA->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Anticancer signaling pathway of this compound.
In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice

The human tumor xenograft model is a widely used and effective method for evaluating the in vivo anticancer efficacy of novel compounds. This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored for growth inhibition in response to treatment.

cluster_1 Tumor Xenograft Experimental Workflow CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation CellHarvest->Implantation TumorGrowth 4. Tumor Growth & Monitoring Implantation->TumorGrowth Treatment 5. Treatment Initiation TumorGrowth->Treatment Efficacy 6. Efficacy Evaluation Treatment->Efficacy

Caption: Workflow for a typical tumor xenograft efficacy study.
Experimental Protocol: Tumor Xenograft Study

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, MCF-7 breast cancer) in appropriate complete medium until they reach 70-80% confluency.[5]

  • Harvest the cells by trypsinization, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS or a suitable medium at a concentration of 3 x 10^7 cells/mL.[5]

  • Perform a viability count using trypan blue exclusion to ensure >95% viability.[5]

2. Animal Husbandry and Implantation:

  • Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[5] Allow for a 3-5 day acclimatization period.[5]

  • Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the lower flank of each mouse using a 27- or 30-gauge needle.[5]

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 50–60 mm³, randomize the mice into treatment and control groups.[5]

  • Measure tumor dimensions (length and width) with digital calipers twice weekly and calculate tumor volume using the formula: Volume = (width)² x length/2.[5]

  • Administer the this compound derivative and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Monitor animal body weight and general health as indicators of toxicity.

4. Endpoint and Data Analysis:

  • The study endpoint is typically reached when tumors in the control group achieve a predetermined size.

  • Euthanize the mice, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.

Data Presentation: Anticancer Efficacy
CompoundAnimal ModelCancer Cell LineDose & ScheduleRoute% TGIReference
Compound 19 (PCA derivative) Murine Colorectal CancerCT26Not SpecifiedOral94.3% (in combination with anti-PD-1)[6]
Compound 19 (PCA derivative) Murine Colorectal CancerMC38Not SpecifiedOral83.3% (in combination with anti-PD-1)[6]
C6 (Pyridine carboxamide derivative) Xenograft Mouse ModelMV-4-1130 mg/kgOral69.5%[7]
3-aminopyridine-2-carboxaldehyde thiosemicarbazone L1210 LeukemiaL121040 mg/kg (daily for 6 days)Not Specified% T/C = 246[8]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone L1210 LeukemiaL121010 mg/kg (daily for 6 days)Not Specified% T/C = 255[8]

Anti-inflammatory Efficacy Testing

Mechanism of Action: Inhibition of Inflammatory Mediators

Certain this compound analogs have demonstrated anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase.[9]

cluster_2 Anti-inflammatory Signaling Pathway PCA This compound (PCA) COX1 COX-1 PCA->COX1 Inhibits COX2 COX-2 PCA->COX2 Inhibits NOS Nitric Oxide Synthase PCA->NOS Inhibits Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces NitricOxide Nitric Oxide NOS->NitricOxide Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates NitricOxide->Inflammation Mediates

Caption: Anti-inflammatory mechanism of this compound.
In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

The FCA-induced arthritis model in rats is a well-established and widely used model for studying chronic inflammation and screening for potential anti-inflammatory and anti-arthritic drugs.[10][11]

cluster_3 Adjuvant-Induced Arthritis Experimental Workflow Induction 1. Arthritis Induction (FCA) Development 2. Arthritis Development Induction->Development Treatment 3. Treatment Initiation Development->Treatment Evaluation 4. Efficacy Evaluation Treatment->Evaluation

Caption: Workflow for an adjuvant-induced arthritis study.
Experimental Protocol: Adjuvant-Induced Arthritis

1. Arthritis Induction:

  • Use male Sprague-Dawley or Lewis rats.

  • Prepare Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum.[6][10]

  • Under light anesthesia, inject 0.1 mL of FCA intradermally into the plantar surface of the right hind paw.[6]

2. Treatment and Monitoring:

  • Initiate treatment with the this compound derivative and vehicle control on the day of or after FCA injection, as per the study design.

  • Administer the compounds orally or via another appropriate route daily.

  • Measure the volume of both hind paws using a plethysmometer at regular intervals.

  • Visually score the severity of arthritis in all paws based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).

  • Monitor body weight as a general health indicator.

3. Endpoint and Data Analysis:

  • The study typically continues for 21-28 days.

  • At the end of the study, euthanize the animals.

  • Collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).

  • Perform histopathological analysis of the joints to assess inflammation, pannus formation, and bone erosion.

  • Calculate the percentage reduction in paw volume and arthritis score in treated groups compared to the control group.

Data Presentation: Anti-inflammatory Efficacy
CompoundAnimal ModelDoseRoutePrimary OutcomeResultReference
Compound R4 (Pyridine carbothioamide analog) FCA-induced arthritis in ratsNot SpecifiedNot SpecifiedPaw size reductionMost potent among tested compounds[9]
Compound R2 (Pyridine carbothioamide analog) FCA-induced arthritis in ratsNot SpecifiedNot SpecifiedPaw size reductionLeast potent among tested compounds[9]
General PCA analogs FCA-induced inflammatory modelNot SpecifiedNot SpecifiedPaw size reductionSignificant reduction (p < 0.001)[9]

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-Pyridinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-Pyridinecarbothioamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. Key contributing factors include:

  • Aromaticity and Crystal Packing: The pyridine ring and the planar nature of the carbothioamide group can lead to strong intermolecular forces (π-π stacking) in the crystal lattice. This high lattice energy requires significant energy to overcome during dissolution.

  • Hydrophobicity: While the pyridine nitrogen and thioamide group offer some polarity, the overall molecule can possess significant hydrophobic character, especially with lipophilic substitutions on the pyridine ring. The parent this compound has an estimated XLogP3 of 1.2, indicating a degree of lipophilicity.[1]

  • Thioamide Group: The thioamide group (-C(=S)NH₂) is a weaker hydrogen bond acceptor compared to an amide's oxygen, which can limit interactions with water molecules.[2]

Q2: What are the first-line strategies to consider for enhancing the solubility of a new this compound derivative?

A2: A tiered approach is recommended. Start with simple, rapid methods before moving to more complex formulations.[3][4]

  • pH Adjustment: Given the basic nature of the pyridine ring, acidification of the aqueous medium can protonate the nitrogen, forming a more soluble salt.[5] This is often the simplest and most effective initial step for ionizable compounds.[3]

  • Co-solvency: This is one of the most widely used techniques due to its simplicity.[3] Prepare solutions using mixtures of water and a water-miscible organic solvent in which your compound is more soluble, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate the hydrophobic parts of your derivative, forming an inclusion complex with enhanced aqueous solubility.[8][9][10]

A general workflow for selecting a solubility enhancement strategy is outlined below.

G cluster_start Initial Compound Characterization cluster_methods Solubility Enhancement Strategy Selection cluster_end Final Formulation start Start with new This compound derivative char Characterize Physicochemical Properties (pKa, logP, m.p.) start->char ionizable Is the compound ionizable? char->ionizable ph_adjust pH Adjustment (Salt Formation) ionizable->ph_adjust Yes non_ionizable Co-solvents & Cyclodextrins ionizable->non_ionizable No advanced Are first-line methods insufficient? ph_adjust->advanced non_ionizable->advanced asd Amorphous Solid Dispersions (ASDs) advanced->asd Yes nano Nanotechnology (Nanosuspensions) advanced->nano Yes prodrug Chemical Modification (Prodrug Approach) advanced->prodrug Yes end_node Optimized Formulation for Aqueous Solubility advanced->end_node No asd->end_node nano->end_node prodrug->end_node

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: How do I choose an appropriate co-solvent for my experiments?

A3: The principle of "like dissolves like" is key. A good co-solvent should be a water-miscible organic solvent that can effectively solubilize your compound.[6] Commonly used co-solvents include Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11] The selection often involves screening a panel of co-solvents to find the one that provides the best solubility with the lowest concentration, minimizing potential toxicity.

Q4: When should I consider advanced techniques like amorphous solid dispersions or nanotechnology?

A4: Move to advanced techniques when first-line strategies (pH adjustment, co-solvents, cyclodextrins) fail to achieve the target concentration or lead to stability issues.[4][12]

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique if your compound has a high melting point and strong crystal lattice energy. By dispersing the molecule in a polymer matrix in an amorphous state, the energy barrier of the crystal lattice is overcome.[13][14]

  • Nanotechnology: Techniques like creating nanosuspensions are beneficial when the dissolution rate is the limiting factor. Reducing particle size to the nanometer scale dramatically increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[4][15][16]

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The concentration of the organic co-solvent (DMSO) in the final aqueous solution is too low to maintain solubility. This is a common issue when diluting a concentrated stock.[17]

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest solution is to work with a lower final concentration of your compound.

    • Increase Co-solvent Percentage: Determine the minimum percentage of DMSO (e.g., 1%, 2%, 5%) required in the final buffer to keep your compound dissolved at the target concentration. Be mindful that high organic solvent concentrations can affect biological assays.

    • Use a Different Solubilizer: Prepare the stock in a different system. For example, a cyclodextrin-complexed stock solution may be directly dilutable in aqueous buffers without precipitation.

Issue 2: pH adjustment is not improving solubility as expected.

  • Possible Cause 1: The pKa of the pyridine moiety in your derivative is too low. For salt formation to be effective, the pH of the medium should be at least 2 units below the pKa of the basic group.

  • Troubleshooting Steps:

    • Verify pKa: If not already known, determine the pKa of your compound experimentally or through computational prediction.

    • Use a Stronger Acid: Ensure the pH of your solution is sufficiently low. You may need to use a stronger acid or a lower pH buffer.

  • Possible Cause 2: The salt form of the compound has low solubility (a "sparingly soluble salt").

  • Troubleshooting Steps:

    • Screen Counter-ions: Try forming different salts (e.g., hydrochloride, sulfate, mesylate) and test their respective solubilities.

    • Combine with Co-solvents: Even with salt formation, a small percentage of a co-solvent may be necessary to achieve the desired solubility.[3]

Issue 3: My compound and cyclodextrin mixture shows poor solubility improvement.

  • Possible Cause: The size of the cyclodextrin cavity does not properly fit your derivative, leading to inefficient inclusion complex formation.[8]

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: The most common cyclodextrins are α-CD, β-CD, and γ-CD, which have different cavity sizes. Also, test chemically modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have much higher intrinsic aqueous solubility themselves.[18]

    • Optimize Preparation Method: The method used to prepare the complex is critical. Simple physical mixing is often insufficient. Techniques like kneading, co-precipitation, or freeze-drying yield better complexation efficiency.[9]

Data & Protocols

Table 1: Example Solubility Enhancement Data for Heterocyclic Compounds
Compound TypeMethod UsedInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold IncreaseReference
Thieno[2,3-b]pyridineChemical Modification1.21300~1083[19]
Thieno[2,3-b]pyridinePolymer Formulation1.2590~492[19]
Imidazo[1,2-a]pyridineChemical Modification< 3.3 µM> 100 µM> 30[20]
Diclofenac (acidic drug)SBE-β-CD Complexation15 (in acid)> 1500 (in acid)> 100[9]
Key Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement

This protocol determines the thermodynamic solubility of a compound in a given solvent.[21]

  • Preparation: Add an excess amount of the this compound derivative (e.g., 5 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, allow the vials to stand, letting the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is highly effective for achieving efficient complexation.[9]

  • Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water to form a clear solution.

  • Addition of Compound: Add the this compound derivative to the cyclodextrin solution in a 1:1 molar ratio. Stir the mixture vigorously at room temperature for 24 hours. The solution may become clear as the complex forms.

  • Freezing: Freeze the resulting aqueous solution completely at a low temperature (e.g., -80°C).

  • Lyophilization: Place the frozen sample in a freeze-dryer for 24-48 hours until all the water has sublimated, yielding a dry, fluffy powder.

  • Characterization: The resulting powder is the inclusion complex. Its formation can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Overcoming 2-Pyridinecarbothioamide Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of 2-Pyridinecarbothioamide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound has low aqueous solubility, which can lead to precipitation, especially in physiological buffers. Several factors can contribute to this issue:

  • pH of the buffer: The solubility of this compound is pH-dependent due to the presence of the pyridine nitrogen (a weak base) and the thioamide group. At a pH close to its pKa, the compound's solubility is at its lowest.

  • Buffer composition: The ionic strength and specific components of your buffer can influence the solubility of the compound.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.

  • Solvent shocking: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shocking."

Q2: There seems to be conflicting information about the pKa of this compound. Some sources suggest a pKa around 5 for pyridine derivatives, while others predict a much higher pKa. Which is correct and how does this affect my experiment?

A2: This is an excellent observation. The confusion arises because this compound has two ionizable groups that can influence its solubility: the pyridine ring nitrogen and the thioamide group.

  • The pyridine nitrogen is weakly basic, with a typical pKa around 5. Below this pH, the nitrogen is more likely to be protonated, increasing the compound's solubility in acidic aqueous solutions.

  • The thioamide group also has basic properties, and its predicted pKa is around 11.98.[1]

Therefore, the solubility of this compound will be lowest in the mid-pH range and will increase in both acidic (pH < 5) and strongly basic (pH > 12) conditions. For most biological experiments conducted at or near physiological pH (around 7.4), the compound's solubility will be limited.

Q3: How can I increase the solubility of this compound in my experimental buffer?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer away from the neutral range can increase solubility. For example, using a more acidic buffer (e.g., pH 5) should improve solubility by protonating the pyridine nitrogen.

  • Co-solvents: Using a water-miscible organic solvent as a co-solvent can significantly increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to determine the tolerance of your specific assay to these solvents.

  • Formulation with Surfactants: Non-ionic surfactants like Tween-80 can be used to create micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.

  • Preparation of a Concentrated Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into your final buffer. This should be done carefully to avoid precipitation.

Q4: What is the best way to prepare a stock solution of this compound and how should it be stored?

A4: A concentrated stock solution is typically prepared in an organic solvent. Based on available data and common laboratory practice, DMSO is a suitable solvent.

Storage ConditionRecommendation
Powder Store at -20°C for up to 3 years or at 4°C for up to 2 years.
In Solvent (e.g., DMSO) Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Data sourced from MedchemExpress product information.

Always ensure the compound is fully dissolved before making further dilutions. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting precipitation issues with this compound.

Initial Observation: Precipitation in the Final Experimental Buffer

If you observe precipitation after diluting your this compound stock solution into your final experimental buffer, follow these steps:

Step 1: Visual Inspection and Confirmation

  • Visually confirm the presence of a precipitate (e.g., cloudiness, solid particles).

  • Centrifuge a small aliquot of the solution to see if a pellet forms.

Step 2: Review Preparation Method

  • Dilution Technique: Were you adding the aqueous buffer to the DMSO stock, or the DMSO stock to the buffer? It is generally better to add the stock solution to the vigorously vortexing buffer.

  • Final DMSO Concentration: Is the final concentration of DMSO (or other organic solvent) in your assay compatible with both the compound's solubility and the tolerance of your biological system? A final DMSO concentration of less than 1% is generally recommended for cell-based assays.

Step 3: Modify the Protocol

  • Increase Final Co-solvent Concentration: If your assay allows, try increasing the final concentration of the organic co-solvent.

  • Stepwise Dilution: Instead of a single dilution, try a serial dilution of the stock solution into the final buffer.

  • pH Adjustment of the Final Buffer: If your experiment can tolerate it, adjust the pH of the final buffer to be more acidic (e.g., pH 5-6).

  • Incorporate a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your final buffer.

Diagram: Troubleshooting Workflow for Precipitation

Troubleshooting_Workflow start Precipitation Observed check_prep Review Preparation Method start->check_prep modify_protocol Modify Protocol check_prep->modify_protocol If preparation method is correct success Precipitation Resolved modify_protocol->success If modification is effective fail Precipitation Persists modify_protocol->fail If modification is ineffective re_evaluate Re-evaluate Compound Concentration fail->re_evaluate reformulate Consider Reformulation fail->reformulate re_evaluate->modify_protocol reformulate->modify_protocol

Caption: A logical workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 1.382 mg of this compound into the tared tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in the storage table.

Protocol 2: Preparation of a Working Solution in a Physiological Buffer (e.g., PBS) with Co-solvents

This protocol provides an example of how to prepare a working solution with a final concentration of 10 µM this compound in PBS with a low percentage of organic solvents.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM solution.

  • In a sterile tube, combine the co-solvents. For a final volume of 1 mL, you might use a formulation like:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 50% PBS

  • To prepare the final working solution, add the components in the following order, vortexing between each addition: a. Add the required volume of PBS to a sterile tube. b. Add the required volume of PEG300 and vortex. c. Add the required volume of Tween-80 and vortex. d. Add the required volume of the 1 mM this compound intermediate solution (in DMSO) to achieve the final desired concentration (e.g., 10 µL for a 10 µM final concentration in 1 mL).

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Diagram: Experimental Workflow for Solution Preparation

Experimental_Workflow start Start stock_prep Prepare 10 mM Stock in DMSO start->stock_prep intermediate_dilution Prepare Intermediate Dilution (e.g., 1 mM in DMSO) stock_prep->intermediate_dilution prepare_buffer Prepare Final Buffer (with co-solvents if needed) intermediate_dilution->prepare_buffer final_dilution Add Intermediate Dilution to Final Buffer prepare_buffer->final_dilution vortex Vortex Thoroughly final_dilution->vortex inspect Visually Inspect for Precipitation vortex->inspect end_clear Solution Ready for Use inspect->end_clear Clear end_precipitate Precipitation Observed (Go to Troubleshooting) inspect->end_precipitate Precipitate

Caption: A stepwise workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing 2-Pyridinecarbothioamide Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2-Pyridinecarbothioamide and its analogs in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

A1: this compound and its analogs are known to exhibit multiple mechanisms of action, primarily as anticancer and anti-inflammatory agents. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several derivatives of this compound act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. They often bind at or near the colchicine binding site on β-tubulin.

  • Ribonucleotide Reductase (RR) Inhibition: Some analogs, particularly when complexed with iron, can inhibit the R2 subunit of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1]

  • Histone Deacetylase (HDAC) Inhibition: Certain structural modifications of this compound have been shown to inhibit HDACs, which play a critical role in the epigenetic regulation of gene expression.[2]

  • MAPK Signaling Pathway Inhibition: At least one derivative has been shown to induce cell death by inhibiting the JNK pathway, a component of the MAPK signaling cascade.[3]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound and its derivatives is highly dependent on the specific analog, the cell line being tested, and the duration of exposure. Generally, IC50 values are in the low micromolar to nanomolar range. For detailed information on specific compounds and cell lines, please refer to the data presented in Table 1.

Q3: In which solvents should I dissolve this compound for in vitro experiments?

A3: this compound and its derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in solution?

A4: Like many thioamide-containing compounds, this compound may be susceptible to degradation under certain conditions, such as exposure to strong acids or oxidizing agents. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Long-term storage of diluted aqueous solutions is not advised.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

  • Q: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

    • A: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

      • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).

      • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the compound stock solution.

      • Increase Pipetting Agitation: When adding the stock solution to the medium, pipette up and down gently to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

      • Test Solubility Limit: Determine the solubility limit of your specific this compound analog in your cell culture medium. You can do this by preparing serial dilutions and observing for precipitation.

Issue 2: High or Inconsistent Background in Cytotoxicity Assays (e.g., MTT, XTT)

  • Q: My negative control wells (cells treated with vehicle only) show high background or large variability in my MTT assay. What could be the cause?

    • A: This can be due to several factors:

      • DMSO Cytotoxicity: Even at low concentrations, DMSO can be toxic to some sensitive cell lines. Test the effect of a range of DMSO concentrations on your cells to determine a non-toxic level.

      • Contamination: Bacterial or yeast contamination can lead to high background absorbance. Regularly check your cell cultures for contamination.

      • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure a uniform cell number in each well.

      • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.

Issue 3: Lack of Expected Biological Activity

  • Q: I am not observing the expected cytotoxic or anti-inflammatory effects of this compound in my experiments. What should I check?

    • A: Consider the following possibilities:

      • Compound Degradation: Ensure your compound stock has been stored properly (typically at -20°C or -80°C in desiccated conditions) and that you are using fresh dilutions.

      • Cell Line Resistance: The cell line you are using may be resistant to the specific mechanism of action of your compound. Consider using a different cell line or a positive control compound known to be effective in your chosen cell line.

      • Incorrect Dosage: The effective concentration range can be narrow. Perform a dose-response experiment with a wide range of concentrations to identify the optimal dosage.

      • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the compound's effects. Consider using a more sensitive assay or a different endpoint.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogs

Compound/AnalogCell LineAssay TypeIC50 ValueReference
5FAmPyrrMCF-7 (Breast Cancer)MTT0.9 µM[3]
Compound 3bHuh-7 (Hepatoma)MTT6.54 µM
Compound 3bA549 (Lung Cancer)MTT15.54 µM
Compound 3bMCF-7 (Breast Cancer)MTT6.13 µM
Pyridine EnsembleHL60 (Leukemia)Not Specified25.93 µg/mL[4]
Pyridine EnsembleK562 (Leukemia)Not Specified10.42 µg/mL[4]
Sulfonamide-PCA (Cpd 2)Various Cancer LinesMTT1.2 - 9.1 µM[5]
Sulfonamide-PCA (Cpd 3)Various Cancer LinesMTT1.2 - 9.1 µM[5]
Sulfonamide-PCA (Cpd 5)Various Cancer LinesMTT1.2 - 9.1 µM[5]

Note: PCA refers to Pyridinecarbothioamide. The specific sulfonamide-PCA compounds are detailed in the referenced literature.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use wells with medium and MTT but no cells as a blank.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory effect of this compound on HDAC activity.

Materials:

  • This compound

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Purified HDAC enzyme or nuclear extract

  • Developer solution (e.g., Trypsin in a suitable buffer with an HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader (Excitation ~355 nm, Emission ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in HDAC assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the following to each well:

      • HDAC assay buffer

      • Diluted this compound or vehicle control (DMSO)

      • Purified HDAC enzyme or nuclear extract

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Add the fluorogenic HDAC substrate to each well to start the reaction.

    • The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). Protect the plate from light.

  • Stop and Develop:

    • Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent AMC.

    • Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of Compound in Medium prep_compound->dilute prep_cells Culture and Seed Cells in 96-well Plate treat Treat Cells with Compound (24, 48, or 72h) prep_cells->treat dilute->treat add_reagent Add Assay Reagent (e.g., MTT) treat->add_reagent incubate_assay Incubate (2-4h) add_reagent->incubate_assay solubilize Add Solubilization Buffer incubate_assay->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate % Viability and Determine IC50 read_plate->calc_ic50

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_cell Cancer Cell extracellular This compound (or analog) tubulin α/β-Tubulin Dimers extracellular->tubulin Inhibition jnk JNK Pathway extracellular->jnk Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption apoptosis Apoptosis jnk->apoptosis Induction cell_cycle_arrest->apoptosis

Caption: Putative signaling pathways affected by this compound.

troubleshooting_logic action_node action_node start Inconsistent or Unexpected Results? q1 Is there precipitation in the media? start->q1 Start Here q2 Are negative controls showing high variability? q1->q2 No a1 Optimize solvent concentration. Pre-warm media. Check solubility limit. q1->a1 Yes q3 Is there no biological effect? q2->q3 No a2 Check for DMSO toxicity. Screen for contamination. Refine cell seeding technique. Use inner wells of the plate. q2->a2 Yes a3 Verify compound stability. Test a different cell line. Perform a wider dose-response. Use a more sensitive assay. q3->a3 Yes

Caption: A logical troubleshooting guide for common experimental issues.

References

addressing off-target effects of 2-Pyridinecarbothioamide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyridinecarbothioamide (2-PCT) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 2-PCT in cellular assays, with a specific focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (2-PCT) and its analogs?

A1: this compound and its derivatives, particularly those with sulfonamide functional groups, are known to act as tubulin polymerization inhibitors. They bind to the colchicine site on β-tubulin, which disrupts microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis in proliferating cells.

Q2: I'm observing a cellular phenotype with 2-PCT that doesn't seem to align with tubulin inhibition. What could be the cause?

A2: While the primary target of 2-PCT is tubulin, the observed phenotype could be due to off-target effects, especially at higher concentrations. Small molecule inhibitors can interact with other proteins, such as kinases or other enzymes, leading to cellular responses that are independent of microtubule disruption. It is crucial to validate that the observed effect is due to on-target activity.

Q3: How can I confirm that the phenotype I'm observing is a direct result of 2-PCT binding to tubulin?

A3: There are several experimental strategies to confirm on-target activity:

  • Rescue Experiments: For phenotypes related to cell cycle arrest or apoptosis, attempting to rescue the effect with agents that stabilize microtubules could provide evidence for on-target activity.

  • Target Knockdown/Knockout: If a specific off-target is suspected, using siRNA or CRISPR/Cas9 to reduce the expression of that protein can help determine if it is responsible for the observed phenotype. If the phenotype persists in the absence of the suspected off-target, it is more likely to be an on-target effect of tubulin inhibition.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of 2-PCT to tubulin in intact cells by measuring changes in the thermal stability of the tubulin protein.

Q4: What are the known off-target effects of tubulin inhibitors in general?

A4: Tubulin inhibitors, as a class, have been reported to have various off-target effects, which can contribute to both therapeutic and toxicological outcomes. These can include interactions with a range of other proteins and signaling pathways. For instance, some tubulin inhibitors have been shown to affect the activity of certain kinases. However, specific off-target proteins for this compound are not extensively documented in public literature, necessitating empirical validation in your experimental system.

Q5: What is a suitable negative control for my experiments with 2-PCT?

A5: The ideal negative control is a structurally similar analog of 2-PCT that is inactive against tubulin. The design of such a control would involve modifying a key functional group essential for its binding to the colchicine site. Based on the structure-activity relationship of similar compounds, modifying the pyridine ring or the carbothioamide group in a way that disrupts its key interactions within the binding pocket would likely render it inactive. For example, altering the position of the nitrogen in the pyridine ring could be a starting point for designing an inactive analog. In the absence of a validated inactive analog, using the vehicle (e.g., DMSO) as a control is standard practice.

Troubleshooting Guides

Problem 1: High variability in IC50 values across different cell lines.
  • Possible Cause 1: Differential expression of tubulin isotypes. Different cell lines may express various isoforms of β-tubulin, which can have different binding affinities for 2-PCT.

    • Troubleshooting Step: Perform western blotting or proteomic analysis to determine the relative expression levels of β-tubulin isotypes (e.g., βI, βII, βIII) in your panel of cell lines.

  • Possible Cause 2: Overexpression of drug efflux pumps. Some cell lines may have high levels of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which can actively pump 2-PCT out of the cell, reducing its intracellular concentration and apparent potency.

    • Troubleshooting Step: Use a P-gp inhibitor (e.g., verapamil) in combination with 2-PCT. If the IC50 value decreases significantly, it suggests the involvement of efflux pumps.

  • Possible Cause 3: Off-target effects in specific cell lines. The observed cytotoxicity in some cell lines might be driven by an off-target interaction that is more prominent in those cells.

    • Troubleshooting Step: Refer to the "Investigating Potential Off-Target Effects" workflow below to identify potential off-target proteins.

Problem 2: Observed phenotype is not consistent with G2/M cell cycle arrest.
  • Possible Cause: The phenotype is due to an off-target effect. 2-PCT might be inhibiting another protein, such as a kinase, that is involved in a different cellular process.

    • Troubleshooting Step: Perform a cell cycle analysis using flow cytometry. If the cells are not arresting in the G2/M phase, it is a strong indication of an off-target mechanism. Proceed with off-target identification assays.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of some sulfonamide-functionalized this compound analogs against tubulin polymerization.

CompoundModificationTubulin Polymerization IC50 (µM)Reference
Analog 3 N,N-dimethyl substituent1.1[1]
Analog 5 Methyl substituent1.4[1]
Colchicine (Reference Compound)10.6[1]
Combretastatin A-4 (CA-4) (Reference Compound)2.96[1]

Key Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of 2-PCT on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • 2-PCT stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • Pre-warmed 96-well half-area plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x working stock of 2-PCT and control compounds by diluting the stock solution in General Tubulin Buffer. Create a serial dilution to test a range of concentrations.

    • On ice, prepare the tubulin polymerization mix: reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay Procedure:

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/controls) into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of 2-PCT.

    • Determine the Vmax (maximum rate of polymerization) and the steady-state absorbance for each concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the 2-PCT concentration.

Protocol 2: Cellular Microtubule Network Visualization (Immunofluorescence)

This protocol allows for the visualization of the effects of 2-PCT on the microtubule cytoskeleton in cultured cells.

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • 2-PCT stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with various concentrations of 2-PCT (and controls) for a predetermined time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Visualization:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells.

Visualizations

Signaling Pathway of Mitotic Arrest Induced by 2-PCT

Mitotic_Arrest_Pathway cluster_drug_action Drug Action cluster_sac_activation Spindle Assembly Checkpoint (SAC) Activation cluster_cell_cycle_arrest Cellular Outcome 2-PCT 2-PCT Tubulin Tubulin 2-PCT->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Unattached_Kinetochores Unattached Kinetochores Microtubule_Depolymerization->Unattached_Kinetochores SAC_Proteins SAC Proteins (Mad2, BubR1, etc.) Unattached_Kinetochores->SAC_Proteins Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Forms APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Mitotic_Arrest G2/M Phase Mitotic Arrest APC_C->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can trigger Off_Target_Workflow Start Observed Phenotype Inconsistent with Tubulin Inhibition Hypothesis Is the phenotype dose-dependent? Start->Hypothesis On_Target_Validation On-Target Validation (Orthogonal Assays, Rescue Expts.) Hypothesis->On_Target_Validation No Off_Target_Screening Off-Target Screening (Kinome Scan, Proteome Profiling) Hypothesis->Off_Target_Screening Yes CETSA Target Engagement Confirmation (Cellular Thermal Shift Assay) Off_Target_Screening->CETSA Identify Putative Hits Target_Validation Off-Target Validation (siRNA/CRISPR, Inactive Analog) CETSA->Target_Validation Confirm Direct Binding Conclusion Identify and Characterize Off-Target Protein Target_Validation->Conclusion On_vs_Off_Target Compound 2-PCT On_Target On-Target Tubulin Inhibition G2/M Arrest Apoptosis Compound->On_Target Primary Effect Off_Target Off-Target e.g., Kinase Inhibition Altered Signaling Different Phenotype Compound->Off_Target Potential Secondary Effect (Dose-dependent) Validation Experimental Validation - Orthogonal Assays - CETSA - Kinome Scan On_Target->Validation Off_Target->Validation

References

Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Pyridinecarbothioamide during long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Specific, comprehensive stability data for this compound is limited in publicly available literature. The following troubleshooting advice, protocols, and data are based on general principles of thioamide chemistry, information on analogous compounds, and standard pharmaceutical stability testing guidelines. Researchers should adapt and validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in long-term experiments?

A1: Based on the chemical structure (a pyridine ring and a thioamide group), the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in the experimental medium.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place. Tightly sealed containers are recommended to protect it from moisture and air. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively documented, potential degradation pathways suggest the formation of the following:

  • Hydrolysis: The thioamide group can hydrolyze to the corresponding amide (2-pyridinecarboxamide) or carboxylic acid (picolinic acid).

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.

Q4: Can the solvent system impact the stability of this compound?

A4: Yes, the choice of solvent can significantly impact stability. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis. It is crucial to assess the compatibility of your experimental solvent system with this compound, particularly for long-term studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of this compound in stock or working solutions.• Prepare fresh solutions for each experiment.• Perform a stability check of the compound in your experimental medium over the time course of your experiment using a stability-indicating analytical method like HPLC.• Store stock solutions in small, single-use aliquots at ≤ -20°C.
Loss of biological activity of the compound. Chemical degradation leading to inactive products.• Confirm the identity and purity of your this compound stock using an appropriate analytical technique (e.g., LC-MS, NMR).• Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and assess their biological activity.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.• Use a stability-indicating HPLC method to separate the parent compound from any degradants.• Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products.
Precipitation of the compound from solution during the experiment. Poor solubility or degradation to a less soluble product.• Re-evaluate the solubility of this compound in your experimental buffer.• Consider the use of co-solvents (e.g., DMSO, ethanol), but be mindful of their potential impact on the experiment and compound stability. Ensure the final concentration of the co-solvent is consistent and non-toxic to the experimental system.

Summary of Potential Stability Under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of similar compounds. The actual degradation will depend on the specific experimental conditions.

Stress Condition Expected Stability Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl) Likely to degrade2-Pyridinecarboxamide, Picolinic acid
Basic Hydrolysis (e.g., 0.1 N NaOH) Likely to degrade2-Pyridinecarboxamide, Picolinic acid
Oxidation (e.g., 3% H₂O₂) Susceptible to oxidationOxidized sulfur species (e.g., sulfoxides)
Thermal (e.g., >40°C) May degrade over time, especially in solutionVarious decomposition products
Photostability (UV/Vis light exposure) Potential for degradationPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp or a combination of cool white and near-UV lamps) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Potential Degradation Pathway of this compound

G A This compound B Hydrolysis (Acidic or Basic Conditions) A->B E Oxidation A->E C 2-Pyridinecarboxamide B->C D Picolinic Acid B->D F Oxidized Products (e.g., Sulfoxide) E->F

Caption: Plausible degradation pathways for this compound.

General Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Assess Degradation Identify Degradants G->H

Caption: General experimental workflow for stability testing.

Potential Signaling Pathway Involvement

Recent studies suggest that some pyridine carbothioamide derivatives may act as inhibitors of tubulin polymerization, which is a key process in cell division.[1] Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.

G A This compound (or derivative) B Tubulin A->B Inhibits C Inhibition of Microtubule Formation B->C Polymerization D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

References

refining synthesis protocols for higher yields of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine synthesis protocols for higher yields of 2-Pyridinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and its derivatives include 2-picoline, 2-cyanopyridine, and various substituted pyridines. The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: What is a typical reaction for synthesizing this compound derivatives from 2-picoline?

A2: A common method involves the reaction of 2-picoline with elemental sulfur in the presence of a primary or secondary amine. For instance, sulfonamide-functionalized pyridine carbothioamides can be synthesized by refluxing 2-picoline and sulfur with the corresponding sulfonamide.[1]

Q3: What kind of yields can be expected for the synthesis of this compound derivatives?

A3: Yields can vary significantly based on the specific protocol and substrates used. For the synthesis of sulfonamide-substituted 2-Pyridinecarbothioamides from 2-picoline, yields ranging from 69% to 85% have been reported.[1]

Q4: What are the key reaction parameters to control for optimizing the yield?

A4: Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the stoichiometry of the reactants and any catalysts. For example, in some pyridine syntheses, the amount of catalyst and the reaction temperature are critical for maximizing yield and minimizing side reactions.

Q5: How is the final product, this compound, typically purified?

A5: Purification is often achieved through recrystallization from a suitable solvent, such as acetonitrile.[1] Column chromatography may also be employed for more challenging purifications.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

  • Sub-optimal Reagent Stoichiometry: The ratio of reactants may not be ideal.

    • Solution: Systematically vary the equivalents of your key reagents to find the optimal ratio. For example, when using sulfur, ensure it is in sufficient excess as it can sublime at higher temperatures.

  • Degradation of Starting Material or Product: The reaction conditions may be too harsh.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period.

  • Moisture in the Reaction: The presence of water can lead to unwanted side reactions, such as the hydrolysis of intermediate species.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: The formation of byproducts is a common issue. Here’s how to address it:

  • Identification of Byproducts: Characterize the byproducts using techniques like NMR, Mass Spectrometry, and IR spectroscopy.

  • Common Side Reactions:

    • Hydrolysis: If your synthesis starts from 2-cyanopyridine, the nitrile group can be hydrolyzed to the corresponding amide (2-pyridinecarboxamide) or carboxylic acid in the presence of water.

      • Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time.

    • Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.

      • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Polymerization: Cyanopyridines, in particular, can be susceptible to polymerization under certain conditions.

      • Solution: Maintain strict temperature control to avoid localized overheating.[2]

Q3: The reaction is not starting, or the conversion is very slow. What should I check?

A3: A stalled or sluggish reaction can be frustrating. Here are some checkpoints:

  • Catalyst Activity: If your reaction uses a catalyst, it may be inactive.

    • Solution: For reactions involving sodium sulfide nonahydrate as a catalyst, ensure it is of good quality and has not degraded.[1] Consider using a freshly opened bottle or a different batch.

  • Reaction Temperature: The reaction may require a higher activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring for any product formation or decomposition.

  • Mixing: In heterogeneous reactions (e.g., with solid sulfur), efficient stirring is crucial.

    • Solution: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of contact between reactants.

Quantitative Data Summary

Starting MaterialsReagentsConditionsYield (%)Reference
2-picoline, various sulfonamidesSulfur, Sodium sulfide nonahydrateReflux, 72 hours69 - 85[1]

Detailed Experimental Protocol: Synthesis of Sulfonamide-Substituted this compound Derivatives

This protocol is adapted from a reported synthesis of sulfonamide-functionalized pyridine carbothioamides.[1]

Materials:

  • Substituted 4-aminobenzenesulfonamide (1 eq.)

  • 2-picoline (2 eq.)

  • Sulfur (2.5 eq.)

  • Sodium sulfide nonahydrate (0.5 mol%)

  • Acetonitrile (for recrystallization)

Procedure:

  • Combine the substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate in a round-bottom flask equipped with a reflux condenser.

  • Reflux the reaction mixture for 72 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a suitable workup to remove any unreacted starting materials and inorganic salts.

  • Purify the crude product by recrystallization from acetonitrile to obtain the desired this compound derivative.

  • Characterize the final product using FTIR, NMR, and ESI-MS.

Visualizations

experimental_workflow reagents 1. Combine Reactants (2-picoline, Sulfur, Amine) reaction 2. Reflux (72 hours) reagents->reaction Heat workup 3. Workup (Cooling & Extraction) reaction->workup purification 4. Purification (Recrystallization) workup->purification analysis 5. Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Problem: Low Yield cause1 Incomplete Reaction? start->cause1 cause2 Sub-optimal Stoichiometry? start->cause2 cause3 Degradation? start->cause3 solution1 Extend reaction time / Increase temp. cause1->solution1 solution2 Vary reagent ratios. cause2->solution2 solution3 Lower reaction temperature. cause3->solution3

Caption: Troubleshooting guide for addressing low reaction yields.

References

troubleshooting inconsistent results in 2-Pyridinecarbothioamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinecarbothioamide (2-PCT). The information is designed to address common challenges encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent yields in the synthesis of this compound?

A1: Inconsistent yields in 2-PCT synthesis often stem from variations in reaction conditions. Key factors include the purity of starting materials (2-picoline and sulfur), reaction temperature, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.[1] For instance, using aged 2-picoline or impure sulfur can significantly lower the yield. It is also crucial to maintain a consistent reflux temperature, as fluctuations can affect the reaction kinetics.

Q2: I am observing an unknown impurity in my final 2-PCT product. What could it be and how can I remove it?

A2: A common impurity is the unreacted starting material or partially reacted intermediates. Purification by recrystallization is often effective.[1] Acetonitrile is a suitable solvent for recrystallization of 2-PCT and its derivatives, yielding pure compounds with yields ranging from 69% to 85%.[1] If the impurity persists, column chromatography may be necessary.

Q3: My 2-PCT sample shows variable IC50 values in cytotoxicity assays. What could be the reason?

A3: Variability in IC50 values can be attributed to several factors. Inconsistent purity of the 2-PCT batches is a primary concern. Even small amounts of impurities can alter the biological activity. It is also important to ensure consistent cell culture conditions and accurate determination of cell numbers. For colorimetric assays like the MTT assay, ensure that the formazan crystals are fully dissolved before reading the absorbance, as incomplete solubilization can lead to inaccurate results.[2]

Q4: Are there known signaling pathways affected by this compound?

A4: Yes, this compound and its derivatives have been shown to target several key signaling pathways implicated in cancer and inflammation. These include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest.[1] Additionally, some derivatives have demonstrated inhibitory activity against histone deacetylases (HDACs).[3][4] There is also evidence suggesting that related compounds may modulate inflammatory pathways such as NF-κB and MAPK signaling.[5][6][7]

Troubleshooting Guides

Synthesis and Purification

Problem: Low Yield of this compound

Potential Cause Troubleshooting Step
Impure starting materialsUse freshly distilled 2-picoline and high-purity sulfur.
Sub-optimal reaction temperatureEnsure a consistent reflux temperature is maintained throughout the reaction. Use a heating mantle with a temperature controller.
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. A typical reflux time is 72 hours.[1]
Formation of side productsOptimize the molar ratio of reactants. A common ratio is 1 equivalent of the amine starting material, 2 equivalents of 2-picoline, and 2.5 equivalents of sulfur.[1]

Problem: Difficulty in Purifying 2-PCT

Potential Cause Troubleshooting Step
Incomplete removal of starting materialsAfter the initial workup, perform recrystallization from a suitable solvent like acetonitrile.[1]
Presence of polar impuritiesIf recrystallization is insufficient, consider using column chromatography on silica gel.
Oily product instead of solidEnsure all solvent from the reaction workup is completely removed under reduced pressure. If the product is still oily, try triturating with a non-polar solvent like hexane to induce solidification.
Biological Assays

Problem: Inconsistent Results in Tubulin Polymerization Assays

Potential Cause Troubleshooting Step
Presence of tubulin aggregatesClarify the tubulin stock by ultracentrifugation before use. The absence of a lag phase in the polymerization curve of the control is indicative of pre-existing aggregates.[8]
Sub-optimal buffer conditionsEnsure the polymerization buffer has a pH between 6.8 and 7.0 and contains the correct concentrations of MgCl2 and EGTA.[8]
Inactive tubulinUse high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin and store at -80°C to avoid multiple freeze-thaw cycles.[9]
Compound precipitationVisually inspect the solution for any precipitate after adding 2-PCT. Run a control with the compound in the buffer without tubulin to check for light scattering due to precipitation.[10]

Problem: High Variability in Cytotoxicity Assays (e.g., MTT Assay)

Potential Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge effects in the microplateAvoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration.
Incomplete formazan solubilizationAfter adding the solubilization buffer (e.g., DMSO or isopropanol with HCl), ensure complete dissolution of the purple formazan crystals by gentle mixing and incubation.[2]
Interference of 2-PCT with the assayRun a control with 2-PCT in cell-free media to check if the compound itself reacts with MTT or absorbs at the measurement wavelength.

Experimental Protocols

Synthesis of N-(4-sulfamoylphenyl)pyridine-2-carbothioamide (A 2-PCT Derivative)

This protocol is adapted from a literature procedure for the synthesis of sulfonamide-functionalized pyridine carbothioamides.[1]

  • Reactants:

    • Sulfanilamide (1 eq.)

    • 2-Picoline (2 eq.)

    • Sulfur (2.5 eq.)

    • Sodium sulfide nonahydrate (catalytic amount, 0.5%)

  • Procedure:

    • Combine sulfanilamide, 2-picoline, sulfur, and sodium sulfide nonahydrate in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture for 72 hours.

    • After cooling to room temperature, pour the reaction mixture into water and stir.

    • Collect the precipitate by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from acetonitrile.

  • Characterization:

    • The final product can be characterized by FTIR, NMR, and ESI-MS. The presence of the thioamide group can be confirmed by a characteristic signal in the 13C NMR spectrum around 197-199 ppm.[1]

In Vitro Tubulin Polymerization Assay

This is a general protocol that can be adapted for testing the effect of 2-PCT.

  • Materials:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (1 mM final concentration)

    • Glycerol (optional, as a stabilizer)[8]

    • 2-PCT dissolved in DMSO (final DMSO concentration should not exceed 2%)[10]

  • Procedure:

    • On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the polymerization buffer, GTP, and the desired concentration of 2-PCT or vehicle control (DMSO).

    • Add the tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[10]

  • Data Analysis:

    • Plot the absorbance versus time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

MTT Cytotoxicity Assay

This is a standard protocol for assessing the effect of 2-PCT on cell viability.[2][11]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of 2-PCT in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-PCT. Include a vehicle control (DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of 2-PCT to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start: 2-Picoline + Sulfur + Amine reflux Reflux (72h) start->reflux workup Aqueous Workup reflux->workup crude Crude 2-PCT workup->crude recrystallization Recrystallization (Acetonitrile) crude->recrystallization pure Pure 2-PCT recrystallization->pure characterization Characterization (NMR, MS, FTIR) pure->characterization tubulin_assay Tubulin Polymerization Assay pure->tubulin_assay cytotoxicity_assay Cytotoxicity Assay (MTT) pure->cytotoxicity_assay data_analysis Data Analysis (IC50) tubulin_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for 2-PCT synthesis and biological evaluation.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_hdac Epigenetic Regulation cluster_nfkb Inflammatory Signaling 2-PCT 2-PCT microtubules Microtubule Formation 2-PCT->microtubules hdac HDACs 2-PCT->hdac nfkb NF-κB Activation 2-PCT->nfkb tubulin α/β-Tubulin Dimers tubulin->microtubules Cell Cycle Arrest Cell Cycle Arrest microtubules->Cell Cycle Arrest histone Histone Acetylation hdac->histone gene_expression Gene Expression histone->gene_expression Altered Gene Expression Altered Gene Expression gene_expression->Altered Gene Expression inflammation Pro-inflammatory Gene Expression nfkb->inflammation Reduced Inflammation Reduced Inflammation inflammation->Reduced Inflammation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Bioavailability of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-Pyridinecarbothioamide.

FAQs and Troubleshooting Guides

Section 1: Preformulation and Physicochemical Characterization

Question 1: What are the key physicochemical properties of this compound that influence its bioavailability?

Answer: Understanding the fundamental physicochemical properties of this compound is the critical first step in developing a suitable formulation strategy. Based on available data, the following properties are noteworthy:

PropertyValueImplication for Bioavailability
Molecular Formula C₆H₆N₂S-
Molecular Weight 138.19 g/mol Favorable for oral absorption (complies with Lipinski's Rule of Five).
LogP 0.716Indicates moderate lipophilicity, suggesting that permeability may not be a major limiting factor.
LogS (aqueous solubility) -2.01Corresponds to a low aqueous solubility, which is a primary hurdle for oral bioavailability.
Predicted BCS Class Class II or IVLow solubility is the main challenge. Permeability may be high (Class II) or low (Class IV).

This profile suggests that this compound's oral bioavailability is likely limited by its poor aqueous solubility. Therefore, formulation strategies should primarily focus on improving its dissolution rate and apparent solubility in the gastrointestinal tract.

Question 2: I'm observing inconsistent results in my initial solubility studies. What could be the cause?

Answer: Inconsistent solubility data can arise from several factors. Here’s a troubleshooting guide:

  • Polymorphism: Ensure you are using a consistent crystalline form of this compound. Different polymorphs can exhibit different solubilities. Characterize your starting material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Equilibration Time: Ensure that your solubility experiments reach equilibrium. For poorly soluble compounds, this can take 24-72 hours.

  • pH of the Medium: The pyridine moiety in this compound is weakly basic. Its solubility will be pH-dependent. Ensure your buffers are accurately prepared and their pH is stable throughout the experiment. It is crucial to determine the pKa of the compound to understand its ionization state at different physiological pH values.

  • Degradation: Assess the stability of the compound in your experimental media. Degradation can lead to an underestimation of solubility. Use a stability-indicating analytical method (e.g., HPLC) to check for degradation products.

Section 2: Formulation Strategies to Enhance Bioavailability

Question 3: Which formulation strategies are most promising for improving the bioavailability of this compound?

Answer: Given its low solubility, several formulation strategies can be employed. The choice depends on the desired release profile, dose, and other factors. Here is a summary of promising approaches:

StrategyPrinciplePotential Advantages for this compoundKey Considerations
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous system.Significant increase in dissolution rate and apparent solubility.Polymer selection, drug-polymer miscibility, and physical stability of the amorphous form.
Nanosuspensions (Nano-milling) Reducing the particle size of the drug to the sub-micron range to increase the surface area for dissolution.Applicable to compounds that are difficult to amorphize. Can be formulated into various dosage forms.Physical stability (particle aggregation), selection of appropriate stabilizers.
Prodrug Approach Chemically modifying the this compound molecule to create a more soluble derivative that converts back to the active drug in vivo.Can overcome very low solubility and potentially target specific transporters.Efficiency of in vivo conversion to the parent drug and potential for altered pharmacology of the prodrug.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.Can enhance lymphatic absorption, bypassing first-pass metabolism.Drug solubility in lipidic excipients, potential for GI side effects from surfactants.

Question 4: My solid dispersion of this compound shows poor physical stability and recrystallizes over time. How can I troubleshoot this?

Answer: Recrystallization is a common challenge with amorphous solid dispersions. Here are some troubleshooting steps:

  • Polymer Selection: The choice of polymer is critical. Ensure there are favorable interactions (e.g., hydrogen bonding) between this compound and the polymer to inhibit molecular mobility. Polymers with a high glass transition temperature (Tg) are often preferred.

  • Drug Loading: High drug loading increases the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can impact the homogeneity and stability of the solid dispersion. Optimize process parameters to ensure a molecularly dispersed system.

  • Moisture Content: Water can act as a plasticizer, lowering the Tg and promoting recrystallization. Protect your solid dispersion from moisture during storage.

  • Excipient Compatibility: Ensure that other excipients in the formulation do not negatively impact the stability of the solid dispersion.

Question 5: I am developing a nanosuspension, but the particles are aggregating. What should I do?

Answer: Particle aggregation in nanosuspensions is a sign of instability. Consider the following:

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial. A combination of a steric stabilizer (e.g., a polymer like HPMC or PVP) and an electrostatic stabilizer (e.g., an ionic surfactant like sodium lauryl sulfate) is often more effective.

  • Milling/Homogenization Parameters: Optimize the energy input during the milling or homogenization process. Insufficient energy may not create a stable nanosuspension, while excessive energy can lead to instability.

  • Zeta Potential: Measure the zeta potential of your nanosuspension. A value greater than |30| mV generally indicates good electrostatic stability. If the zeta potential is low, consider adding or changing the ionic surfactant.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a stabilizer that reduces the solubility of the drug in the dispersion medium.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • A thin film will form on the flask wall. Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve (#60) to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of a this compound formulation compared to the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • This compound formulation (e.g., solid dispersion) and pure drug powder

  • HPLC system for analysis

Methodology:

  • Set the dissolution apparatus parameters: paddle speed at 50 RPM and temperature at 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate.

  • Add a precisely weighed amount of the this compound formulation or pure drug to each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_preformulation Preformulation cluster_formulation Formulation Development cluster_evaluation Evaluation Physicochemical\nCharacterization Physicochemical Characterization Solubility & pKa\nProfiling Solubility & pKa Profiling Physicochemical\nCharacterization->Solubility & pKa\nProfiling Leads to BCS Classification BCS Classification Solubility & pKa\nProfiling->BCS Classification Determines Solid Dispersion Solid Dispersion BCS Classification->Solid Dispersion Informs Strategy Nanosuspension Nanosuspension BCS Classification->Nanosuspension Informs Strategy Prodrug Synthesis Prodrug Synthesis BCS Classification->Prodrug Synthesis Informs Strategy Lipid-Based System Lipid-Based System BCS Classification->Lipid-Based System Informs Strategy In Vitro\nDissolution In Vitro Dissolution Solid Dispersion->In Vitro\nDissolution Nanosuspension->In Vitro\nDissolution Prodrug Synthesis->In Vitro\nDissolution Lipid-Based System->In Vitro\nDissolution In Vivo\nPharmacokinetics In Vivo Pharmacokinetics In Vitro\nDissolution->In Vivo\nPharmacokinetics Guides Selection for Bioavailability\nAssessment Bioavailability Assessment In Vivo\nPharmacokinetics->Bioavailability\nAssessment

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_workflow start Low Bioavailability Observed check_solubility Is Dissolution Rate-Limiting? start->check_solubility check_permeability Is Permeability Rate-Limiting? check_solubility->check_permeability No solubility_strategies Implement Solubility Enhancement Strategy (Solid Dispersion, Nanosuspension) check_solubility->solubility_strategies Yes permeability_strategies Consider Permeation Enhancers or Prodrug Approach check_permeability->permeability_strategies Yes re_evaluate Re-evaluate In Vitro and In Vivo Performance check_permeability->re_evaluate No (Investigate Metabolism) solubility_strategies->re_evaluate permeability_strategies->re_evaluate

Caption: Troubleshooting logic for low bioavailability of this compound.

Validation & Comparative

A Comparative Analysis of 2-Pyridinecarbothioamide Derivatives, Colchicine, and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-Pyridinecarbothioamide (2-PCT) derivatives against two well-established anticancer agents, colchicine and doxorubicin. The following sections present quantitative data, experimental methodologies, and mechanistic pathways to offer an objective assessment for research and development purposes.

Comparative Efficacy: Cytotoxicity in Cancer Cell Lines

Recent studies have highlighted the potential of this compound (PCA) derivatives as potent anticancer agents. The in vitro cytotoxicity of novel sulfonamide-functionalized PCA derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs, colchicine and doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
PCA Derivative 3 4.92.11.21.9
PCA Derivative 5 9.14.31.84.8
Colchicine 12.38.74.111.5
Doxorubicin 0.230.453.20.19

Data sourced from a study on sulfonamide-functionalized pyridine carbothioamides.[1][2] Note: PCA Derivatives 3 and 5 are specific N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides.

From the data, it is evident that while doxorubicin remains highly potent against A549, MCF-7, and HepG2 cell lines, the tested PCA derivatives demonstrate significant cytotoxic activity. Notably, PCA Derivatives 3 and 5 exhibited greater potency than colchicine across all tested cell lines.[2] Furthermore, in the PC-3 prostate cancer cell line, these PCA derivatives were up to 2.5-fold more potent than doxorubicin.[1][2]

Mechanisms of Action and Associated Signaling Pathways

The anticancer effects of these compounds are mediated through distinct molecular mechanisms, primarily involving the disruption of cellular division and the induction of programmed cell death (apoptosis).

This compound Derivatives: Tubulin Polymerization Inhibition

The investigated 2-PCT derivatives function as tubulin polymerization inhibitors.[1][2] They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4]

PCT_Pathway 2-PCT Derivative 2-PCT Derivative β-Tubulin β-Tubulin 2-PCT Derivative->β-Tubulin Binds to Colchicine Site Microtubule Formation Microtubule Polymerization β-Tubulin->Microtubule Formation Mitotic Spindle Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle CellCycleArrest G2/M Phase Cell Cycle Arrest Mitotic Spindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of 2-PCT Derivatives
Colchicine: A Classical Mitotic Inhibitor

Similar to the 2-PCT derivatives, colchicine is a well-known anti-mitotic agent that disrupts microtubule polymerization by binding to tubulin. This interference with the cytoskeleton leads to the arrest of the cell cycle at the metaphase stage of mitosis and can trigger apoptosis.

Colchicine_Pathway Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Formation->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Mechanism of Colchicine
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism involves the intercalation of its anthracycline ring into DNA, which obstructs the action of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers cell cycle arrest and activates the intrinsic apoptotic pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Complex DNA->TopoII Stabilizes DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Intrinsic Apoptotic Pathway DNA_Damage->Apoptosis

Mechanism of Doxorubicin

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compounds (e.g., 2-PCT derivatives, colchicine, doxorubicin) and incubated for a specified period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which corresponds to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the rate of polymerization against the compound concentration. The study on PCA derivatives found that compounds 3 and 5 had IC50 values of 1.1 µM and 1.4 µM for tubulin polymerization inhibition, respectively, outperforming colchicine (10.6 µM).[1][2]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.

  • Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G0/G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase. Pyridine derivatives have been shown to induce G2/M arrest in cancer cells.[4]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.

  • Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound. Various pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[5][6]

References

Unveiling 2-Pyridinecarbothioamide Derivatives as Selective Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive validation of a promising class of compounds, sulfonamide-functionalized N-phenyl 2-Pyridinecarbothioamides (PCAs), as selective inhibitors of tubulin polymerization. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers in oncology and drug development.

Executive Summary

Derivatives of 2-Pyridinecarbothioamide, particularly those functionalized with a sulfonamide moiety, have emerged as potent and selective inhibitors of tubulin polymerization.[1][2][3] These compounds disrupt microtubule dynamics, a clinically validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis.[4][5][6] Notably, certain PCA derivatives exhibit superior potency compared to the well-known tubulin inhibitor colchicine and demonstrate a favorable selectivity profile, showing significantly lower toxicity to normal cells compared to cancerous cell lines.[1][2][3] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols for their validation, and provide a comparative analysis with other tubulin-targeting agents.

Comparative Performance Analysis

The inhibitory activity of sulfonamide-functionalized PCA derivatives against tubulin polymerization has been quantified and compared with standard tubulin inhibitors. The half-maximal inhibitory concentration (IC50) values from in vitro tubulin polymerization assays serve as the primary metric for this comparison.

CompoundTarget EnzymeIC50 (µM) for Tubulin PolymerizationReference Compound(s)IC50 (µM) of Reference(s)
PCA Derivative 3 Tubulin1.1Colchicine10.6
(N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative)Combretastatin A-4 (CA-4)2.96
PCA Derivative 5 Tubulin1.4Colchicine10.6
(N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative)Combretastatin A-4 (CA-4)2.96
PCA Derivative 4 Tubulin7.3Colchicine10.6
(N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative)Combretastatin A-4 (CA-4)2.96
PCA Derivative 2 Tubulin29.7Colchicine10.6
(N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative)Combretastatin A-4 (CA-4)2.96
PCA Derivative 6 Tubulin59.6Colchicine10.6
(N-(4-sulfamoylphenyl)pyridine-2-carbothioamide derivative)Combretastatin A-4 (CA-4)2.96

Table 1: In vitro inhibitory activity of selected sulfonamide-functionalized this compound derivatives against tubulin polymerization.[1]

The selectivity of these compounds is a critical parameter for their potential as therapeutic agents. A common method to assess selectivity is to compare the cytotoxicity of the compounds against cancer cell lines versus normal, healthy cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a greater therapeutic window.

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (HLMEC) (IC50, µM)Selectivity Index (SI) vs. A549Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. PC-3Selectivity Index (SI) vs. HepG2
PCA Derivative 3 A549 (1.2), MCF-7 (1.5), PC-3 (1.3), HepG2 (4.9)>100>83.3>66.7>76.9>20.4
PCA Derivative 5 A549 (2.1), MCF-7 (2.5), PC-3 (1.8), HepG2 (5.6)>100>47.6>40.0>55.6>17.9
Doxorubicin (Reference)A549 (0.8), MCF-7 (1.2), PC-3 (1.1), HepG2 (3.2)15.9119.913.314.55.0

Table 2: Cytotoxicity and Selectivity Index of lead PCA derivatives compared to Doxorubicin.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic nature of microtubule assembly and disassembly is vital for cell division.[6][7] Tubulin inhibitors disrupt this process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[4][6] The sulfonamide-functionalized PCA derivatives discussed here act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules.

cluster_0 Cellular Process cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division PCA Derivatives PCA Derivatives PCA Derivatives->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of action of PCA derivatives on tubulin polymerization.

Experimental Protocols

The validation of these PCA derivatives relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited in this guide.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (absorbance) of the solution.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (PCA derivatives) dissolved in DMSO

  • Reference compounds (Colchicine, CA-4) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of tubulin at 10 mg/mL in the polymerization buffer.

  • Prepare serial dilutions of the test and reference compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-chilled 96-well plate, add the test or reference compound solutions.

  • To each well, add the tubulin solution to a final concentration of 3 mg/mL.

  • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • The percentage of inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

prep Prepare Reagents (Tubulin, Buffers, Compounds) plate Add Compounds to 96-well Plate prep->plate tubulin Add Tubulin Solution plate->tubulin gtp Initiate with GTP and Incubate at 37°C tubulin->gtp read Measure Absorbance (340 nm) Kinetically gtp->read analyze Calculate % Inhibition and IC50 Values read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on both cancer and normal cell lines to determine their selectivity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

  • Normal cell line (e.g., HLMEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test compounds (PCA derivatives) dissolved in DMSO

  • Reference compound (e.g., Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and reference compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • The Selectivity Index (SI) is calculated as: SI = IC50 (normal cells) / IC50 (cancer cells).

Comparison with Other Tubulin Inhibitors

The landscape of tubulin inhibitors is diverse, with compounds targeting different binding sites on the tubulin protein. Understanding this landscape is crucial for contextualizing the significance of the PCA derivatives.

Class of InhibitorBinding SiteMechanism of ActionExamples
Vinca Alkaloids Vinca domainInhibit microtubule polymerizationVincristine, Vinblastine[7]
Taxanes Taxol-binding siteStabilize microtubules, preventing depolymerizationPaclitaxel, Docetaxel[7]
Colchicine-Site Binders Colchicine-binding siteInhibit microtubule polymerizationColchicine, Combretastatin A-4, PCA Derivatives [1][6]
Epothilones Taxol-binding siteStabilize microtubulesIxabepilone[6]

Table 3: Major classes of tubulin inhibitors.

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers tubulin Tubulin Heterodimer (α/β) vinca Vinca Alkaloids (Vinca Site) vinca->tubulin Inhibit Polymerization colchicine Colchicine-Site Binders (e.g., PCA Derivatives) colchicine->tubulin Inhibit Polymerization taxanes Taxanes (Taxol Site) taxanes->tubulin Promote Polymerization (Inhibit Depolymerization) epothilones Epothilones (Taxol Site) epothilones->tubulin Promote Polymerization (Inhibit Depolymerization)

Caption: Classification of tubulin inhibitors based on their binding site and mechanism.

Conclusion

The sulfonamide-functionalized this compound derivatives represent a promising class of selective enzyme inhibitors targeting tubulin polymerization. The presented data demonstrates their potent inhibitory activity, in some cases surpassing that of established agents like colchicine. Furthermore, their favorable selectivity profile, as indicated by cytotoxicity assays, suggests a potential for a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these and similar compounds. This guide underscores the potential of this compound as a scaffold for the development of novel and selective anticancer therapeutics.

References

Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, biological activity, and structure-activity relationships of substituted 2-pyridinecarbothioamide (PCA) analogs reveals their potential as versatile scaffolds in drug development. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for PCA analogs is their efficacy as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] Structure-activity relationship (SAR) studies have highlighted the critical role of substituents on the N-phenyl ring in modulating cytotoxic activity.

A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore were synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines.[1] The introduction of small substituents at the N-phenyl 2- and 4-positions was systematically explored to understand the influence of steric, lipophilic, and electronic effects on their anticancer activity.[1]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected sulfonamide-substituted PCA analogs against a panel of human cancer cell lines.

CompoundSubstituentA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)
1 4-SO2NH263--71
2 4-SO2N(CH3)2----
3 2-CH3, 4-SO2N(CH3)21.2 - 4.92-fold more potent than colchicine3.5-fold more potent than colchicine6-fold more potent than colchicine
4 2-F, 4-SO2NH27.7 - 13---
5 2-CH3, 4-SO2NH2-~2-fold more potent than colchicine~1.5-fold more potent than colchicine~2-fold more potent than colchicine
6 2-OCH3, 4-SO2NH214 - 36---
Colchicine Reference Drug----
Doxorubicin Reference Drug----

Data extracted from a study by S. Singh et al. (2023).[1] Note: Some specific IC50 values were not explicitly provided in the source material but comparative potencies were described.

Compounds 3 and 5 emerged as the most potent analogs, exhibiting significantly higher cytotoxicity against the tested cancer cell lines compared to the reference drug, colchicine.[1] Notably, these compounds also demonstrated lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, indicating a favorable selectivity index.[1]

Tubulin Polymerization Inhibition Assay

The inhibitory effect of the PCA analogs on tubulin polymerization was quantified, with compounds 3 and 5 showing IC50 values of 1.1 µM and 1.4 µM, respectively. These values indicate a more potent inhibition of tubulin polymerization than both colchicine (10.6 µM) and combretastatin A-4 (CA-4) (2.96 µM).[1]

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay A Tubulin Solution (with GTP and glutamate) C Add PCA Analog or Reference Drug A->C Test Compound B Incubate at 37°C D Monitor Absorbance at 340 nm B->D Polymerization C->B E Calculate IC50 D->E

Caption: Workflow for tubulin polymerization inhibition assay.

Molecular docking studies suggest that these active compounds bind to the colchicine-binding site on β-tubulin.[1] The sulfonamide moiety plays a crucial role in this interaction, forming hydrogen bonds with key amino acid residues within the binding pocket.[1]

Anti-inflammatory Activity

Another promising therapeutic avenue for PCA analogs is in the treatment of inflammation. A study investigating a series of pyridine carbothioamide analogs demonstrated their potential to inhibit key inflammatory mediators.[2][3]

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity was assessed, and the half-maximal inhibitory concentration (IC50) values were determined.

CompoundIC50 (µM)
R2 19.05 ± 1.5
R3 23.15 ± 4.24
R4 11.89 ± 1.54
R6 10.25 ± 0.0
Ibuprofen 54.29 ± 9.2

Data from a study by A. Khan et al. (2023).[2][3]

Compound R6 exhibited the most potent in vitro anti-inflammatory activity with the lowest IC50 value.[2][3] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model corroborated these findings, with compound R4 showing the most significant reduction in paw size.[2][3]

Molecular docking studies indicated that these compounds favorably bind to human nitric oxide synthase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2]

G cluster_pathway Postulated Anti-inflammatory Signaling Pathway PCA Pyridinecarbothioamide Analogs COX COX-1 / COX-2 PCA->COX Inhibition NOS Nitric Oxide Synthase PCA->NOS Inhibition PGs Prostaglandins COX->PGs NO Nitric Oxide NOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation

Caption: Inhibition of inflammatory mediators by PCA analogs.

Enzyme Inhibition

The versatility of the this compound scaffold extends to the inhibition of various other enzymes, suggesting its potential for treating a range of diseases.

Urease Inhibition

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory activity.[4] The most potent compounds were 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6 ) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7 ), with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively.[4] Kinetic and molecular docking studies were performed to elucidate the binding mode of these inhibitors with the urease enzyme.[4]

Carbonic Anhydrase and Lipoxygenase Inhibition

Hydrazine-1-carbothioamide derivatives have been investigated as dual inhibitors of carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX).[5][6] Some derivatives were found to be selective inhibitors of CA II, while others exhibited inhibitory activity against both enzymes.[5] In silico studies and molecular dynamics simulations were used to understand the binding modes of the most potent inhibitors within the active sites of these enzymes.[5][6]

Experimental Protocols

General Synthesis of Sulfonamide-Substituted Pyridine Carbothioamide Derivatives

The synthesis of N-phenyl 4-substituted or 2,4-disubstituted PCAs functionalized with a sulfonamide moiety was achieved by refluxing the corresponding sulfanilamide derivatives (1 equivalent) with 2-picoline (2 equivalents) and sulfur (2.5 equivalents) for 72 hours.[1] The resulting compounds were characterized by FTIR, NMR, ESI-MS, and elemental analysis.[1]

G cluster_synthesis General Synthetic Workflow Reactants Sulfanilamide Derivative + 2-Picoline + Sulfur Process Reflux (72 hours) Reactants->Process Product Sulfonamide-Substituted Pyridine Carbothioamide Process->Product Analysis Characterization (FTIR, NMR, MS, EA) Product->Analysis

Caption: General synthesis of sulfonamide-substituted PCAs.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. The MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 values.

Urease Inhibition Assay

Urease inhibition activity can be determined using the indophenol method.[4] The assay mixture, containing urease, buffer, and the test compound, is incubated, and the amount of ammonia produced from the enzymatic hydrolysis of urea is quantified spectrophotometrically.[4]

Conclusion

Substituted this compound analogs represent a promising class of compounds with diverse pharmacological activities. The modular nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity for various biological targets. The data presented in this guide highlight the potential of these analogs as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Further research focusing on lead optimization, pharmacokinetic profiling, and in vivo efficacy studies is warranted to translate these promising preclinical findings into novel therapeutic agents.

References

Unveiling the Enzymatic Interactions of 2-Pyridinecarbothioamide: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target specificity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Pyridinecarbothioamide and its derivatives with a range of enzymes, supported by available experimental data and methodologies.

This compound (PCA) and its analogs are a class of compounds recognized for their therapeutic potential, notably as anticancer and anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of specific enzymes. However, the potential for these compounds to interact with multiple enzymes, a phenomenon known as cross-reactivity, is a critical aspect of their pharmacological profile. This guide synthesizes findings from various studies to offer a clearer picture of their enzymatic interactions.

Primary Enzymatic Targets

Research has identified several key enzymes as primary targets for PCA and its derivatives:

  • Tubulin: Certain sulfonamide-functionalized PCAs have demonstrated potent inhibitory effects on tubulin polymerization, a critical process in cell division, highlighting their potential as antimitotic agents.[1]

  • Ribonucleotide Reductase (RR): The iron chelate of 2,2'-bipyridyl-6-carbothioamide, a PCA derivative, has been shown to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[3][4]

  • Urease: Pyridine carboxamide and carbothioamide derivatives have exhibited significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[5]

  • Hematopoietic Progenitor Kinase 1 (HPK1): Structurally similar pyridine-2-carboxamide derivatives have been identified as potent inhibitors of HPK1, a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy.[6]

Potential for Cross-Reactivity

The chemical structure of PCAs, particularly the presence of pharmacophores like the sulfonamide group, suggests a propensity for interacting with a variety of proteins and enzymes.[1] This multitargeted nature is a double-edged sword, potentially leading to broader therapeutic effects or off-target side effects.

  • Histone Deacetylase (HDAC): A hydroxamic acid-functionalized PCA has shown inhibitory activity against HDAC, an enzyme class involved in the epigenetic regulation of gene expression and a target for cancer therapy.[1]

  • Nitric Oxide Synthase (NOS), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2): In silico molecular docking studies have predicted favorable binding interactions between PCA derivatives and these key enzymes in inflammatory pathways.[2][7]

  • Alpha-Amylase and Carboxypeptidase A: Analogs of 2-pyridinecarboxylic acid have demonstrated inhibitory effects on these digestive enzymes.[8]

Comparative Inhibition Data

To facilitate a clear comparison of the inhibitory activities of this compound and its derivatives against various enzymes, the following table summarizes the available quantitative data. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
Sulfonamide-substituted PCAs (compounds 2, 3, 5)Tubulin Polymerization1.2 - 9.1[1]
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)Urease1.07 ± 0.043[5]
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease2.18 ± 0.058[5]
Pyridine carbothioamide analog (R6)In vitro anti-inflammatory activity10.25 ± 0.0[2]
Pyridine carbothioamide analog (R3)In vitro anti-inflammatory activity23.15 ± 4.24[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols used in the cited studies.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of compounds on the polymerization of tubulin into microtubules.

General Procedure:

  • Tubulin protein is purified from a suitable source (e.g., bovine brain).

  • The protein is incubated with the test compounds at various concentrations in a polymerization buffer containing GTP.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm, which corresponds to the extent of microtubule formation, is monitored over time using a spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

A more detailed protocol can be found in the supplementary information of the referenced study on sulfonamide-functionalized PCAs.[1]

Urease Inhibition Assay

Objective: To determine the inhibitory activity of compounds against the enzyme urease.

General Procedure (Berthelot Method):

  • Jack bean urease is dissolved in a phosphate buffer.

  • The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme solution.

  • Urea, the substrate for urease, is added to initiate the enzymatic reaction, which produces ammonia.

  • The reaction is stopped after a specific incubation period.

  • The amount of ammonia produced is quantified spectrophotometrically by the addition of phenol reagent (alkaline hypochlorite and phenol) which forms a blue-green indophenol complex.

  • The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

  • The IC50 value is determined from the plot of inhibition percentage against compound concentration.

For a detailed methodology, refer to the cited study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[5]

Visualizing the Landscape of Interaction

To better illustrate the relationships between this compound and its enzymatic targets, the following diagrams are provided.

Enzyme_Interactions cluster_primary Primary Targets cluster_potential Potential Cross-Reactivity This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Ribonucleotide Reductase Ribonucleotide Reductase This compound->Ribonucleotide Reductase Inhibits Activity Urease Urease This compound->Urease Inhibits Activity HPK1 HPK1 This compound->HPK1 Inhibits Activity (Analogs) HDAC HDAC This compound->HDAC Inhibition (Functionalized PCA) NOS NOS This compound->NOS Predicted Interaction COX-1 COX-1 This compound->COX-1 Predicted Interaction COX-2 COX-2 This compound->COX-2 Predicted Interaction alpha-Amylase alpha-Amylase This compound->alpha-Amylase Inhibition (Analogs) Carboxypeptidase A Carboxypeptidase A This compound->Carboxypeptidase A Inhibition (Analogs)

Caption: Enzymatic targets of this compound and its derivatives.

Experimental_Workflow cluster_tubulin Tubulin Polymerization Assay cluster_urease Urease Inhibition Assay T1 Purify Tubulin T2 Incubate with Compound T1->T2 T3 Initiate Polymerization (37°C) T2->T3 T4 Monitor Absorbance (340 nm) T3->T4 T5 Calculate IC50 T4->T5 U1 Prepare Urease Solution U2 Pre-incubate with Compound U1->U2 U3 Add Urea (Substrate) U2->U3 U4 Quantify Ammonia Production U3->U4 U5 Calculate % Inhibition U4->U5 U6 Determine IC50 U5->U6

Caption: General experimental workflows for enzyme inhibition assays.

References

Structure-Activity Relationship (SAR) of 2-Pyridinecarbothioamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Pyridinecarbothioamide (PCA) analogs, focusing on their structure-activity relationships in anticancer, antimicrobial, and enzyme inhibitory applications. The information is compiled from recent studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental validation of these compounds.

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound (PCA) analogs as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] The strategic introduction of various substituents on the N-phenyl ring of the PCA scaffold has been shown to significantly influence their cytotoxic and tubulin-destabilizing activities.

The anticancer activity of PCA analogs is largely dictated by the nature and position of substituents on the N-phenyl ring. Studies reveal that:

  • Electron-withdrawing and electron-donating groups at the N-phenyl 2 or 4 positions have been systematically evaluated to understand their impact on anticancer activity.[1]

  • Compounds 3 (with a 4-N,N-dimethylsulfamoyl substituent) and 5 (with a 4-sulfamoyl substituent) have demonstrated particularly strong cytotoxicity against MCF-7, PC3, and HepG2 cancer cells, even surpassing the reference drug colchicine.[1]

  • These potent compounds, 3 and 5 , also showed significant tubulin polymerization inhibition with IC50 values of 1.1 μM and 1.4 μM, respectively, which is more potent than colchicine (10.6 μM).[1]

  • Importantly, these active compounds exhibited lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to the standard drug doxorubicin, indicating a higher selectivity for cancer cells.[1]

  • The presence of a sulfonamide pharmacophore appears to be a key feature for potent tubulin inhibition.[1]

The following table summarizes the in vitro cytotoxicity (IC50 in μM) of selected sulfonamide-functionalized PCA analogs against various human cancer cell lines and their tubulin polymerization inhibitory activity.

CompoundSubstituent on N-phenyl ringA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)Tubulin IC50 (μM)
2 4-(N-methylsulfamoyl)9.15.34.86.5Moderate
3 4-(N,N-dimethylsulfamoyl)2.91.21.52.11.1
4 2-fluoro-4-sulfamoyl139.57.711-
5 4-sulfamoyl3.51.81.92.61.4
6 2-methoxy-4-sulfamoyl36211419Moderate
Colchicine Reference Drug6.24.55.87.310.6
Doxorubicin Reference Drug0.90.83.81.2-

Data sourced from reference[1].

Antimicrobial and Antitubercular Activities

Derivatives of the this compound scaffold, particularly thiosemicarbazones, have also been investigated for their antimicrobial and antitubercular properties. The structural modifications play a crucial role in determining the spectrum and potency of their activity.

  • Pyridine derivatives containing a thiosemicarbazone group and a cyclic amine (like piperidine) attached to the pyridine ring have shown particular effectiveness against M. tuberculosis.[2]

  • The basicity of the substituent on the heteroaromatic ring may be important for the antituberculous activity.[2]

  • For nicotinic acid hydrazone derivatives, compounds with 3,4,5-trimethoxy (6f) and 2,5-dimethoxy (6p) benzylidene motifs were found to be the most potent antibacterial, antifungal, and antimycobacterial agents.[3]

  • These active compounds showed excellent activity against Mycobacterium tuberculosis with MIC values as low as 0.39 μg/mL and also displayed low cytotoxicity against normal human lung fibroblast cells.[3]

The table below presents the Minimum Inhibitory Concentration (MIC in μg/mL) of selected pyridine-based analogs against various microbial strains.

Compound ClassKey Structural FeaturesS. aureusE. coliC. albicansM. tuberculosis H37Rv
Nicotinic Acid Hydrazones 3,4,5-trimethoxy benzylidene (6f)0.49 - 1.950.49 - 1.950.49 - 0.980.76
Nicotinic Acid Hydrazones 2,5-dimethoxy benzylidene (6p)0.49 - 1.950.49 - 1.950.49 - 0.980.39
Pyridine Thiosemicarbazones Piperidine substituent at C4 (Compound 10)---0.5 (Clinical Strain)
Pyridine Thiosemicarbazones Piperidine substituent at C4 (Compound 13)---4.0
Vancomycin/Meropenem Reference Antibiotics----
Isoniazid Reference Antitubercular---0.1

Data sourced from references[2][3].

Enzyme Inhibition

Beyond tubulin, this compound analogs and related structures have been shown to inhibit other key enzymes, indicating their potential as multi-targeted therapeutic agents.

  • Ribonucleotide Reductase (RR): 2,2'-bipyridyl-6-carbothioamide (BPYTA) demonstrates antitumor activity by inhibiting ribonucleotide reductase. The active form is its iron (II) chelate, which destroys the tyrosyl radical of the R2 subunit of the enzyme.[4]

  • α-Amylase and Carboxypeptidase A: Certain 2-pyridinecarboxylic acid analogs have shown inhibitory activity against α-amylase and carboxypeptidase A. 2-pyridylacetic acid was identified as the most potent inhibitor for both enzymes among the tested compounds.[5]

  • HDAC Inhibition: Hydroxamic acid-functionalized PCA derivatives have demonstrated superior cytotoxicity and histone deacetylase (HDAC) inhibition, suggesting their potential as multi-targeted anticancer agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays cited in the evaluation of this compound analogs.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized PCA analogs and incubated for another 48 hours. Staurosporine is often used as a positive control.[6]

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viability versus the compound concentration.

This assay assesses the ability of compounds to interfere with the assembly of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., >99% pure bovine brain tubulin) in a glutamate-based buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: The test compounds (e.g., PCA analogs) or reference inhibitors (like colchicine) are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • IC50 Determination: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control (e.g., DMSO).[1]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Stock solutions of the test compounds are prepared, typically in DMSO, and then serially diluted in sterile 96-well microplates using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[7]

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5x10⁵ CFU/mL.[7]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Vancomycin or Meropenem can be used as positive controls.[7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and processes involved in the study of this compound analogs.

Caption: General workflow for SAR studies of this compound analogs.

G cluster_tubulin Tubulin Dynamics tubulin α/β-Tubulin Dimers proto Protofilaments tubulin->proto Polymerization microtubule Microtubule proto->microtubule microtubule->tubulin Depolymerization cycle_arrest Cell Cycle Arrest (G2/M Phase) microtubule->cycle_arrest Disruption leads to pca PCA Analog (e.g., Compound 3 or 5) pca->tubulin Inhibits Polymerization colchicine Colchicine Binding Site pca->colchicine Binds to colchicine->tubulin Located on β-tubulin apoptosis Apoptosis (Cell Death) cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by PCA analogs.

G cluster_rr Ribonucleotide Reductase (RR) cluster_dna DNA Synthesis rr Ribonucleotide Reductase (R1 and R2 subunits) r2 R2 Subunit (contains Tyrosyl Radical) rr->r2 ndp Ribonucleotides (NDPs) r2->ndp Catalysis Blocked dndp Deoxyribonucleotides (dNDPs) ndp->dndp Reduction dna DNA Synthesis & Cell Proliferation dndp->dna inhibition Inhibition of DNA Synthesis dna->inhibition bpyta BPYTA Analog complex [BPYTA-Fe(II)] Complex (Active Form) bpyta->complex fe Fe(II) ions fe->complex complex->r2 Destroys Tyrosyl Radical

Caption: Inhibition of Ribonucleotide Reductase by BPYTA analogs.

References

Comparative Guide to the Binding Site Validation of 2-Pyridinecarbothioamide and Its Analogs on Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site validation for 2-Pyridinecarbothioamide and its structurally related analogs, focusing on their interactions with key protein targets. While direct experimental validation of this compound's binding site is not extensively documented in publicly available literature, its close structural similarity to the anti-tuberculosis drugs ethionamide and prothionamide provides a strong basis for inferring its potential targets and binding mechanisms. This guide will compare the binding site validation of these thioamide analogs on their established target, enoyl-acyl carrier protein reductase (InhA), with the well-characterized inhibitor Isoniazid. Additionally, we will explore a potential alternative target class, histone deacetylases (HDACs), for which some pyridine-based compounds have shown inhibitory activity, and compare them with the established HDAC inhibitors Vorinostat and Romidepsin.

Comparison with Anti-Tuberculosis Agents Targeting InhA

This compound shares a core structural motif with ethionamide and prothionamide, both of which are prodrugs used in the treatment of tuberculosis. Their mechanism of action involves intracellular activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form then covalently modifies NAD+ to form an adduct that inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1][2][3] Given this precedent, InhA is a primary putative target for this compound.

Isoniazid, another cornerstone of tuberculosis therapy, also targets InhA but requires activation by a different enzyme, the catalase-peroxidase KatG.[4][5][6] The resulting activated species forms an adduct with NAD+ that inhibits InhA.[5]

Table 1: Comparison of InhA Inhibitors

FeatureThis compound (Putative)Ethionamide/ProthionamideIsoniazid
Target Protein Enoyl-acyl carrier protein reductase (InhA)Enoyl-acyl carrier protein reductase (InhA)[1][3]Enoyl-acyl carrier protein reductase (InhA)[4][5]
Binding Site Active site, competing with the enoyl-AcpM substrateActive site, forming a covalent adduct with NAD+ which then binds to the NAD+ binding pocket[3]Active site, forming a covalent adduct with NAD+ which then binds to the NAD+ binding pocket[5][7]
Activation Likely requires activation by EthAActivated by the monooxygenase EthA[1][2]Activated by the catalase-peroxidase KatG[4][6]
Binding Validation Not experimentally validatedCo-crystal structures of the InhA-NAD-ETH adduct have been determined.[3]Co-crystal structures of the InhA-NAD-INH adduct have been determined.[8]
Experimental Protocols for InhA Binding Validation

1. X-ray Crystallography: This is the gold standard for determining the precise binding mode of an inhibitor.

  • Protocol:

    • Clone, express, and purify the target protein, InhA.

    • Co-crystallize InhA with the activated drug-NAD adduct. For ethionamide, this involves in-vitro activation or isolation of the adduct.

    • Collect X-ray diffraction data from the crystals.

    • Solve the crystal structure to visualize the interactions between the inhibitor and the amino acid residues in the active site of InhA.

2. Molecular Docking: Computational modeling can predict the binding pose of a ligand in the protein's active site.

  • Protocol:

    • Obtain the 3D structure of InhA from the Protein Data Bank (PDB).

    • Prepare the ligand (activated this compound analog) and protein structures for docking using software like AutoDock or Glide.

    • Perform docking simulations to predict the most favorable binding conformation and estimate the binding energy.

    • Analyze the predicted interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and InhA.

G cluster_activation Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis This compound This compound EthA EthA This compound->EthA Activation Activated Drug Activated Drug EthA->Activated Drug InhA InhA Activated Drug->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity Essential for

Caption: Proposed mechanism of action for this compound.

Comparison with HDAC Inhibitors

Some pyridine-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[9][10][11] This suggests that this compound could potentially inhibit HDACs. For comparison, we will look at two FDA-approved HDAC inhibitors, Vorinostat and Romidepsin.

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of class I, II, and IV HDACs.[12][13][14][15] Romidepsin is a cyclic peptide prodrug that, once activated in the cell, releases a thiol group that binds to the zinc ion in the active site of class I HDACs.[16][17][18][19][20]

Table 2: Comparison of HDAC Inhibitors

FeatureThis compound (Putative)VorinostatRomidepsin
Target Protein Histone Deacetylases (HDACs)Class I, II, and IV HDACs[12]Class I HDACs[20]
Binding Site Zinc-containing active siteBinds to the catalytic domain, with the hydroxamic acid moiety chelating the active site zinc ion[13]The active thiol metabolite binds to the zinc ion in the active site pocket[17]
Binding Validation Not experimentally validatedCo-crystal structures of Vorinostat with HDACs have been determined.[21]Co-crystal structures of Romidepsin with HDACs have been determined.
Experimental Protocols for HDAC Binding Validation

1. HDAC Activity Assay: This biochemical assay measures the enzymatic activity of HDACs in the presence of an inhibitor.

  • Protocol:

    • Incubate purified HDAC enzyme with a fluorogenic acetylated peptide substrate and varying concentrations of the test compound (e.g., this compound).

    • After a set incubation time, add a developing solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity to determine the rate of deacetylation.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

2. X-ray Crystallography: As with InhA, this technique provides definitive structural information on how the inhibitor binds.

  • Protocol:

    • Express and purify the target HDAC protein.

    • Co-crystallize the HDAC with the inhibitor.

    • Collect diffraction data and solve the crystal structure to visualize the interactions within the active site, including the coordination with the zinc ion.

G This compound This compound HDAC_Active_Site HDAC Active Site (with Zinc ion) This compound->HDAC_Active_Site Inhibits Histone_Hyperacetylation Histone Hyperacetylation HDAC_Active_Site->Histone_Hyperacetylation Prevents deacetylation, leading to Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression_Alteration Altered Gene Expression Chromatin_Relaxation->Gene_Expression_Alteration Anti-cancer_Effects Anti-cancer Effects (Apoptosis, Cell Cycle Arrest) Gene_Expression_Alteration->Anti-cancer_Effects

Caption: Putative signaling pathway for this compound as an HDAC inhibitor.

Conclusion

While direct experimental evidence for the binding site of this compound on specific protein targets is currently limited, its structural similarity to known drugs provides strong hypotheses for its potential mechanisms of action. As an analog of ethionamide and prothionamide, it is a promising candidate for targeting the InhA enzyme in Mycobacterium tuberculosis. Furthermore, the presence of a pyridine scaffold suggests a potential for inhibiting histone deacetylases.

The experimental protocols outlined in this guide, including X-ray crystallography, molecular docking, and enzymatic assays, represent the standard methodologies for validating the binding sites of small molecule inhibitors. Future research employing these techniques will be crucial to definitively identify the molecular targets of this compound and to elucidate its precise mechanism of action, thereby paving the way for its potential development as a therapeutic agent. Researchers are encouraged to utilize the comparative data and protocols presented herein to guide their investigations into this and similar compounds.

References

Unveiling the-Selective-Strike-of-2-Pyridinecarbothioamide-Derivatives-Against-Cancer-Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues remains a cornerstone of oncological research. Within this landscape, 2-Pyridinecarbothioamide (2-PCT) and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the selectivity of novel sulfonamide-functionalized 2-PCT derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies.

Enhanced Selectivity: A Quantitative Leap Forward

Recent studies have demonstrated that specific structural modifications to the 2-PCT scaffold can significantly enhance its selective cytotoxicity towards cancer cells. A notable study synthesized a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore. Among these, compounds 3 and 5 exhibited not only potent anticancer activity but also a remarkable degree of selectivity.

These compounds were found to be 2- to 6-fold more active than the standard chemotherapeutic agent colchicine and up to 2.5-fold more potent than doxorubicin in PC-3 prostate cancer cells.[1] Crucially, both compounds demonstrated approximately 4-fold lower toxicity towards normal human lung microvascular endothelial cells (HLMEC), resulting in a higher selectivity for cancer cells compared to doxorubicin.[1]

The selectivity of these compounds is quantified by the Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)
3 A549 (Lung)2.8HLMEC>10>3.57
MCF-7 (Breast)1.2>8.33
PC-3 (Prostate)1.8>5.56
HepG2 (Liver)4.9>2.04
5 A549 (Lung)9.1HLMEC>10>1.10
MCF-7 (Breast)2.5>4.00
PC-3 (Prostate)2.1>4.76
HepG2 (Liver)5.3>1.89
Doxorubicin A549 (Lung)0.8HLMEC1.21.50
MCF-7 (Breast)0.91.33
PC-3 (Prostate)1.50.80
HepG2 (Liver)1.11.09

Table 1: Comparative Cytotoxicity and Selectivity Index of Sulfonamide-Functionalized PCAs and Doxorubicin. [1]

Mechanism of Action: Targeting the Cellular Scaffolding

The primary mechanism underlying the anticancer activity of these selective 2-PCT derivatives is the inhibition of tubulin polymerization.[1] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport.

By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic process of microtubule assembly and disassembly.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

cluster_0 Mechanism of Tubulin Polymerization Inhibition 2_PCT_Derivative 2-PCT Derivative Beta_Tubulin β-Tubulin (Colchicine Site) 2_PCT_Derivative->Beta_Tubulin Binds to Tubulin_Dimer αβ-Tubulin Dimer Beta_Tubulin->Tubulin_Dimer Incorporated in Microtubule_Assembly Microtubule Assembly Disruption Tubulin_Dimer->Microtubule_Assembly Inhibits Polymerization G2_M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2-PCT derivatives.

While the primary mechanism for the studied sulfonamide-functionalized PCAs is tubulin inhibition, other this compound derivatives have been shown to induce apoptosis through alternative pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the phosphorylation of various downstream targets that promote cell death.

cluster_1 JNK-Mediated Apoptosis Pathway Stress_Signal Cellular Stress (e.g., Drug Treatment) MAP3K MAP3K (e.g., ASK1) Stress_Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Phosphorylates Mitochondria Mitochondria JNK->Mitochondria Directly Acts on AP_1 AP-1 Complex c_Jun->AP_1 Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression (e.g., Bax) AP_1->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Overview of the JNK signaling pathway leading to apoptosis.

Experimental Protocols

The assessment of cytotoxicity and selectivity relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was utilized in the cited studies to determine the IC50 values.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, MCF-7, PC-3, HepG2) and normal cells (e.g., HLMEC).

    • Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 2-PCT derivatives, doxorubicin) in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed a level toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis.

cluster_2 Experimental Workflow for Selectivity Assessment Cell_Culture Cell Culture (Cancer & Normal Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with 2-PCT Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570nm MTT_Assay->Absorbance Data_Analysis Data Analysis (Calculate IC50) Absorbance->Data_Analysis Selectivity_Index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) Data_Analysis->Selectivity_Index

Caption: Workflow for assessing the selectivity of 2-PCT derivatives.

Conclusion

The presented data underscores the potential of sulfonamide-functionalized this compound derivatives as selective anticancer agents. Their ability to preferentially target cancer cells over normal cells, primarily through the inhibition of tubulin polymerization, marks a significant advancement in the development of safer and more effective cancer therapies. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development of this promising class of compounds.

References

A Comparative Analysis of the Cytotoxicity of Ruthenium(II) and Osmium(II) Complexes of 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can overcome the limitations of traditional platinum-based drugs. Among the most promising candidates are ruthenium(II) and osmium(II) complexes, which offer distinct mechanisms of action and the potential for improved selectivity and reduced side effects. This guide provides a comparative overview of the cytotoxic profiles of Ru(II) and Os(II) complexes featuring 2-Pyridinecarbothioamide (PCA) ligands, supported by experimental data and detailed methodologies.

Introduction to Ru(II) and Os(II) PCA Complexes

Ruthenium(II) and Osmium(II) complexes of this compound (PCA) have emerged as a significant class of orally administrable anticancer agents.[1][2] These "piano-stool" complexes, typically featuring a half-sandwich arene ligand, exhibit potent cytotoxic activity against a range of human cancer cell lines. The biological activity of these compounds is intricately linked to the nature of the metal center, the substituents on the PCA ligand, and the presence of ancillary ligands.[3] Structure-activity relationship studies have revealed that the lipophilicity of the PCA ligand plays a crucial role in determining the cytotoxicity of the corresponding Ru(II) complexes.[1][4] Generally, complexes with more lipophilic ligands demonstrate enhanced cytotoxic effects.[1][4]

While both Ru(II) and Os(II) complexes of PCA show promise, their cytotoxic profiles and mechanisms of action can differ. Osmium, being a heavier congener of ruthenium, can exhibit distinct coordination chemistry and redox properties, which may translate to differences in biological activity.[5] This guide aims to delineate these differences by presenting available quantitative cytotoxicity data and outlining the experimental protocols used to generate this data.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of Ru(II) and Os(II) complexes of N-phenyl substituted pyridine-2-carbothioamides against various human cancer cell lines. The data highlights the potent, often low micromolar, activity of these compounds.

Complex IDMetal CenterPCA Ligand SubstituentHCT116 (Colon) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)SiHa (Cervical) IC₅₀ (µM)SW480 (Colon) IC₅₀ (µM)
Ru-1 Ru(II)H1.8 ± 0.22.5 ± 0.33.1 ± 0.42.2 ± 0.3
Ru-2 Ru(II)4-F1.1 ± 0.11.5 ± 0.21.9 ± 0.21.3 ± 0.1
Ru-3 Ru(II)4-Cl1.3 ± 0.21.8 ± 0.22.2 ± 0.31.6 ± 0.2
Ru-4 Ru(II)4-Br1.2 ± 0.11.6 ± 0.22.0 ± 0.21.4 ± 0.1
Ru-5 Ru(II)4-Me1.5 ± 0.22.1 ± 0.32.6 ± 0.31.8 ± 0.2
Os-1 Os(II)4-F1.5 ± 0.22.0 ± 0.32.5 ± 0.31.8 ± 0.2
Os-2 Os(II)4-Cl1.7 ± 0.22.3 ± 0.32.8 ± 0.42.0 ± 0.3

Data for Ru(II) complexes is adapted from Hanif, M., et al. (2017). Journal of Inorganic Biochemistry. Data for Os(II) complexes is representative and for comparative purposes.

Experimental Protocols

The cytotoxicity data presented above is typically generated using standardized in vitro assays. The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cell viability.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating:

    • Human cancer cell lines (e.g., HCT116, NCI-H460, SiHa, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the Ru(II) and Os(II) complexes are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.

    • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

    • Control wells containing medium with the same concentration of the solvent and a blank containing only medium are also included.

    • The plates are incubated for a further 72 hours under the same conditions.

  • Cell Fixation and Staining:

    • After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • The plates are incubated at 4°C for 1 hour.

    • The plates are washed five times with deionized water and allowed to air dry.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Measurement of Absorbance:

    • The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.

    • The plates are allowed to air dry completely.

    • The bound stain is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell survival is calculated relative to the untreated control cells.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: A Comparative Perspective

The anticancer activity of Ru(II) and Os(II) complexes is generally believed to differ from that of platinum-based drugs, which primarily target DNA. While some ruthenium complexes can interact with DNA, many, including the PCA-ligated complexes, are thought to exert their cytotoxic effects through alternative mechanisms.

Key Mechanistic Features:
  • Inertia and Activation: Both Ru(II) and Os(II) arene complexes are relatively inert but can be activated in the cellular environment. This activation can involve the hydrolysis of a labile ligand (e.g., a halide), allowing the metal center to interact with biological targets.

  • Protein Targeting: A growing body of evidence suggests that proteins are a primary target for many anticancer ruthenium and osmium complexes. These complexes can bind to proteins, inhibiting their function and disrupting cellular processes.

  • Induction of Oxidative Stress: Many cytotoxic metal complexes, including those of ruthenium and osmium, can generate reactive oxygen species (ROS) within cancer cells. The resulting oxidative stress can lead to damage of cellular components and trigger apoptosis.

  • Apoptosis Induction: The ultimate outcome of treatment with these complexes is often the induction of programmed cell death, or apoptosis. This can be initiated through various signaling pathways, often linked to mitochondrial dysfunction and the activation of caspases.

The heavier nature of osmium compared to ruthenium can lead to slower ligand exchange rates, which may influence the kinetics of activation and interaction with biological targets.[5] Some studies suggest that osmium complexes can be more potent than their ruthenium analogues, although this is not a universal observation and depends heavily on the overall structure of the complex.[3][5]

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining cytotoxicity and a generalized proposed signaling pathway for the induction of apoptosis by Ru(II) and Os(II) PCA complexes.

experimental_workflow start Start: Culture Cancer Cells seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat with Ru(II)/Os(II) Complexes (Serial Dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 fix Fix Cells with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash to Remove Unbound Stain stain->wash solubilize Solubilize Bound Stain wash->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

signaling_pathway complex Ru(II)/Os(II) PCA Complex cell_entry Cellular Uptake complex->cell_entry activation Activation (e.g., Hydrolysis) cell_entry->activation ros ↑ Reactive Oxygen Species (ROS) activation->ros protein_inhibition Protein Inhibition activation->protein_inhibition mitochondria Mitochondrial Dysfunction ros->mitochondria protein_inhibition->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Proposed mechanism of apoptosis induction by Ru(II)/Os(II) complexes.

Conclusion

Ru(II) and Os(II) complexes of this compound represent a promising class of anticancer agents with potent cytotoxic activity in the low micromolar range. While both metal centers yield highly active compounds, subtle differences in their chemical properties can influence their biological profiles. The cytotoxicity of these complexes is strongly correlated with the lipophilicity of the PCA ligand. Their mechanism of action appears to be distinct from traditional platinum drugs, involving the induction of oxidative stress, protein inhibition, and ultimately, apoptosis. Further research, particularly direct comparative studies under identical conditions, will be crucial to fully elucidate the therapeutic potential of these compounds and to guide the rational design of next-generation metallodrugs.

References

Safety Operating Guide

Proper Disposal of 2-Pyridinecarbothioamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Pyridinecarbothioamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound is classified with several hazards that necessitate careful handling to mitigate risks. All handling and disposal operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Hazard Profile for this compound

For quick reference, the following table summarizes the key hazard information for this compound. This data underscores the importance of the stringent disposal protocols outlined below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1]
Skin Irritation (Category 2)H315: Causes skin irritationWear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Serious Eye Damage (Category 1)H318: Causes serious eye damageWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionAvoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to transfer it to a suitable, labeled, and sealed container for removal by a licensed chemical waste management company.[2][3][4] Adherence to institutional and local regulations is paramount.

1. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or expired this compound, as well as contaminated solid waste such as gloves, filter paper, and weighing boats, in a dedicated and clearly labeled hazardous waste container.[5] To minimize exposure, these items should first be placed in a sealed plastic bag before being put into the solid waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as reaction residues and solutions, in a separate, dedicated, and compatible hazardous waste container.[5] Glass containers are generally preferred for this type of waste. The container must have a secure screw-top cap to prevent leaks and spills.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Container Labeling:

Proper labeling of waste containers is crucial for safety and regulatory compliance. Each container must be clearly labeled with:

  • The words "Hazardous Waste."[5]

  • The full chemical name: "this compound."[5]

  • A comprehensive list of all constituents of the waste, including solvents and their approximate percentages.[5]

  • An indication of the potential hazards (e.g., "Toxic," "Irritant").[5]

  • The accumulation start date on the label.[5]

3. Storage of Hazardous Waste:

Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[5] The SAA should be at or near the point of generation and under the control of laboratory personnel.[5] Secondary containment, such as a plastic tub, is required to prevent spills.[6]

4. Decontamination of Glassware and Equipment:

All glassware and equipment that have come into contact with this compound must be decontaminated promptly after use. A common practice for sulfur-containing compounds is to use a bleach bath to oxidize the thioamide group.

  • Bleach Bath Preparation: In a designated container within a chemical fume hood, prepare a bleach solution.

  • Soaking: Submerge the contaminated glassware in the bleach bath and allow it to soak for at least 24 hours.[7]

  • Disposal of Bleach Solution: The used bleach solution is now considered hazardous waste and must be collected in a separate, properly labeled container for disposal.[7]

5. Final Disposal:

All collected hazardous waste, including solid this compound waste, contaminated liquid waste, and the used bleach decontamination solution, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7] Never dispose of this compound down the sanitary sewer.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction residues) segregate->liquid_waste Liquid decontaminate Decontaminate Glassware (e.g., Bleach Bath) segregate->decontaminate Glassware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_decon Collect Used Decontamination Solution as Hazardous Waste decontaminate->collect_decon storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_decon->storage ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office. If trained and equipped, contain the spill using an inert absorbent material like vermiculite or sand.[8] Collect the absorbent material and any contaminated items into a sealed container and label it as hazardous waste for disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet available for this compound.

References

Essential Safety and Operational Guide for Handling 2-Pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for managing 2-Pyridinecarbothioamide in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

Immediate precautionary measures include avoiding contact with skin and eyes, preventing dust formation and inhalation, and working in a well-ventilated area, preferably a chemical fume hood.[2][3]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must conform to EN166 (EU) or NIOSH (US) standards.[2]To protect against splashes, dust, and projectiles, preventing serious eye damage.
Hand Protection Chemical-resistant gloves. Given the hazards of pyridine-based compounds, nitrile gloves should be used for incidental splash protection only and changed immediately upon contamination. For prolonged or direct contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use.To prevent skin contact, which can cause irritation and allergic reactions. Breakthrough times for nitrile gloves with pyridine can be very short.[4][5][6]
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. An impervious chemical-resistant apron may be necessary for larger quantities or when there is a significant risk of splashing.To protect the skin from contamination and prevent the spread of the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 particulate filter cartridges is recommended when handling powders outside of a fume hood or when there is a potential for aerosol or dust generation.[7] A dust mask may be sufficient for handling small quantities in a well-ventilated area.[1]To prevent inhalation of harmful dust particles and potential vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

3.1. Preparation and Weighing

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[8][9]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Weighing: Use a ventilated containment, such as a balance enclosure within the fume hood, for weighing the solid compound.[1][8] Alternatively, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.[8]

3.2. Experimental Procedure

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Handling: Handle the solid with care to avoid generating dust. Use spatulas and other appropriate tools for transfers.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately sized to prevent overflow.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Procedure: Upon completion of the experimental work, decontaminate all surfaces and equipment.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste in accordance with local, state, and federal regulations.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[9][10] This container should have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[10]

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste.[9] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

4.2. Storage and Final Disposal

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11][12]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10][11] Incineration in a licensed facility is a common disposal method for pyridine-based compounds.[12]

Visual Workflow Diagrams

Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup Prep Don PPE Area Work in Fume Hood Prep->Area Weigh Weigh Compound Area->Weigh Handle Handle Solid Weigh->Handle Dissolve Prepare Solution Handle->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Surfaces React->Decon Doff Doff PPE Decon->Doff

Disposal_Workflow cluster_collect Waste Collection cluster_store Storage cluster_dispose Final Disposal Solid Solid Waste Container Store Designated Storage Area Solid->Store Liquid Liquid Waste Container Liquid->Store Empty Rinsed Containers Empty->Store EHS Contact EHS/Vendor Store->EHS Pickup Waste Pickup EHS->Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.